molecular formula C10H20N2 B101715 (Dibutylamino)acetonitrile CAS No. 18071-38-0

(Dibutylamino)acetonitrile

Cat. No.: B101715
CAS No.: 18071-38-0
M. Wt: 168.28 g/mol
InChI Key: ZPVXOYNIUUYGQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Dibutylamino)acetonitrile is a useful research compound. Its molecular formula is C10H20N2 and its molecular weight is 168.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dibutylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-3-5-8-12(10-7-11)9-6-4-2/h3-6,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVXOYNIUUYGQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170999
Record name (Dibutylamino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18071-38-0
Record name 2-(Dibutylamino)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18071-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Dibutylamino)acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018071380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Dibutylamino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (dibutylamino)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.148
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(Dibutylamino)acetonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Dibutylamino)acetonitrile, a tertiary aminonitrile, holds potential as a versatile building block in organic synthesis and drug discovery. Its structure, featuring a nitrile group and a dibutylamino moiety, offers multiple reactive sites for the construction of more complex molecules, including nitrogen-containing heterocycles and potential pharmaceutical intermediates. This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed, plausible experimental protocol for the synthesis of this compound. Due to a scarcity of published experimental data for this specific compound, some properties are predicted or extrapolated from analogous compounds.

Chemical Structure and Properties

The chemical structure of this compound consists of a central acetonitrile core with two butyl groups attached to the nitrogen atom of the amino group.

Identifier and Molecular Information
PropertyValue
IUPAC Name 2-(Dibutylamino)acetonitrile
CAS Number 18071-38-0[1]
Molecular Formula C₁₀H₂₀N₂[1]
Molecular Weight 168.28 g/mol [1]
Canonical SMILES CCCCN(CCCC)CC#N
InChI InChI=1S/C10H20N2/c1-3-5-8-12(10-7-11)9-6-4-2/h3-6,8-10H2,1-2H3
Physicochemical Properties
PropertyValueSource
Predicted XlogP 2.6PubChem[2]
Predicted log Pow -0.54 (at 25 °C)Sigma-Aldrich SDS
Boiling Point No experimental data available. (For analogous (n-Butylamino)acetonitrile: 85 °C at 9 mm Hg)ChemicalBook[3]
Melting Point No experimental data available.
Density No experimental data available. (For analogous (n-Butylamino)acetonitrile: 0.891 g/mL at 25 °C)ChemicalBook[3]
Solubility Expected to be soluble in organic solvents.
Refractive Index No experimental data available. (For analogous (n-Butylamino)acetonitrile: n20/D 1.434)ChemicalBook[3]

Experimental Protocols

Synthesis of this compound via Strecker Reaction

The most plausible synthetic route to this compound is a variation of the Strecker synthesis, a well-established method for preparing α-aminonitriles. This one-pot, three-component reaction involves the condensation of an amine (dibutylamine), an aldehyde (formaldehyde), and a cyanide source (e.g., sodium cyanide).

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Dibutylamine Dibutylamine Reaction + Dibutylamine->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction SodiumCyanide Sodium Cyanide SodiumCyanide->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound.

Materials and Equipment:

  • Dibutylamine

  • Formaldehyde (37% aqueous solution)

  • Sodium cyanide (NaCN)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice bath to maintain a low temperature.

  • Amine and Acid: To the flask, add dibutylamine (1 mole equivalent) and an equimolar amount of concentrated hydrochloric acid, diluted with water. Stir the mixture until the dibutylamine salt is fully dissolved.

  • Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde (1 mole equivalent) to the stirred solution of the dibutylamine salt from the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Addition of Cyanide: In a separate beaker, dissolve sodium cyanide (1 mole equivalent) in a minimal amount of water. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment. Slowly add the sodium cyanide solution to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Characterization

Due to the lack of experimental spectroscopic data, the following are predicted characteristic signals for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • A triplet corresponding to the methyl protons (-CH₃) of the butyl groups.

    • Multiplets for the methylene protons (-CH₂-) of the butyl groups.

    • A singlet for the methylene protons adjacent to the nitrile group (-CH₂CN).

    • A triplet for the methylene protons adjacent to the nitrogen atom (-N-CH₂-).

  • ¹³C NMR:

    • A signal for the nitrile carbon (-C≡N).

    • Signals for the carbons of the butyl groups.

    • A signal for the methylene carbon adjacent to the nitrile group.

    • A signal for the methylene carbons adjacent to the nitrogen atom.

Infrared (IR) Spectroscopy:

  • A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ characteristic of the C≡N stretch of a nitrile.[4]

  • C-H stretching vibrations from the butyl groups in the region of 2850-2960 cm⁻¹.

  • C-N stretching vibrations in the fingerprint region. As a tertiary amine, it will lack the characteristic N-H stretching bands.[5]

Mass Spectrometry (MS):

  • The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 168.

  • Fragmentation patterns would likely involve the loss of butyl groups and other characteristic fragments.

Safety and Handling

This compound is expected to be a hazardous chemical. A safety data sheet for a related compound indicates that it may be a flammable liquid and harmful if swallowed, in contact with skin, or if inhaled. It may also cause serious eye irritation.

Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Ground and bond containers and receiving equipment to prevent static discharge.

  • Avoid breathing vapors or mist.

  • Wash hands thoroughly after handling.

Logical Relationships in Synthesis

The synthesis of this compound is a step-wise process that can be visualized as a logical workflow.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_workup Work-up and Purification cluster_end Final Product Dibutylamine Dibutylamine Step1 1. Formation of Dibutylammonium Salt Dibutylamine->Step1 Formaldehyde Formaldehyde Step2 2. Reaction with Formaldehyde Formaldehyde->Step2 NaCN Sodium Cyanide Step3 3. Nucleophilic Attack by Cyanide NaCN->Step3 Step1->Step2 Step2->Step3 Step4 4. Reaction Progression Step3->Step4 Workup1 5. Extraction with Diethyl Ether Step4->Workup1 Workup2 6. Drying of Organic Phase Workup1->Workup2 Workup3 7. Solvent Removal Workup2->Workup3 Purification 8. Vacuum Distillation Workup3->Purification FinalProduct This compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis.

Conclusion

This compound is a chemical compound with significant potential in synthetic chemistry. While experimental data on its properties are limited, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles and data from analogous structures. Researchers and drug development professionals are encouraged to use the provided information as a starting point for their work, with the understanding that further experimental validation is necessary. The outlined safety precautions should be strictly adhered to when handling this compound and its reagents.

References

(Dibutylamino)acetonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Post: November 1, 2025

This technical guide provides a detailed overview of (Dibutylamino)acetonitrile, a chemical compound of interest in various research and development sectors. This document consolidates its fundamental properties, synthesis protocols, and potential applications, presented in a manner accessible to researchers, scientists, and professionals in drug development.

Core Compound Identification

IdentifierValue
Chemical Name This compound
CAS Number 18071-38-0[1]
Molecular Formula C₁₀H₂₀N₂[1]
Molecular Weight 168.28 g/mol [1]
Synonyms 2-(Dibutylamino)acetonitrile

Physicochemical Properties

While specific experimental data for this compound is not widely published, the properties of analogous aminoacetonitriles can provide valuable insights. The presence of the nitrile group and the tertiary amine functionality dictates its chemical reactivity and physical characteristics.

PropertyPredicted/Analogous Value
Boiling Point Not available
Density Not available
Solubility Expected to be soluble in organic solvents.
Appearance Likely a liquid at room temperature.

Synthesis of this compound

Experimental Protocol: Adapted from the Synthesis of Diethylaminoacetonitrile

This procedure is adapted from a verified method and should be performed by trained personnel in a well-ventilated fume hood due to the use of highly toxic reagents.

Materials:

  • Dibutylamine

  • Formaldehyde (37-40% solution)

  • Sodium bisulfite

  • Sodium cyanide

  • Water

  • Drierite (or other suitable drying agent)

  • Diethyl ether (for extraction, optional)

Procedure:

  • In a suitable reaction vessel, dissolve sodium bisulfite in water.

  • Add the formaldehyde solution to the sodium bisulfite solution and warm the mixture gently.

  • After cooling, add dibutylamine with stirring and allow the mixture to stand.

  • In a separate container, prepare a solution of sodium cyanide in water. Caution: Sodium cyanide is extremely toxic. Handle with extreme care and appropriate personal protective equipment.

  • Under vigorous stirring, add the sodium cyanide solution to the reaction mixture.

  • Continue stirring to ensure thorough mixing of the layers.

  • After the reaction is complete, the upper nitrile layer should be separated.

  • Dry the separated product over a suitable drying agent, such as Drierite.

  • The crude product can be purified by vacuum distillation.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Dibutylamine Dibutylamine Reaction Strecker-type Reaction Dibutylamine->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction NaCN Sodium Cyanide NaCN->Reaction NaHSO3 Sodium Bisulfite NaHSO3->Reaction Workup Aqueous Workup & Separation Reaction->Workup Purification Drying & Distillation Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: A logical workflow diagram illustrating the key stages in the synthesis of this compound.

Potential Applications in Research and Drug Development

While specific pharmacological data for this compound is not currently available, the α-amino nitrile scaffold is a well-recognized structural motif in medicinal chemistry. These compounds are often investigated for a variety of biological activities. The presence of the lipophilic butyl groups may influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.

Potential areas of investigation for this compound and its derivatives could include:

  • Enzyme Inhibition: The nitrile group can act as a warhead, forming covalent bonds with active site residues of certain enzymes.

  • Ion Channel Modulation: The tertiary amine and overall molecular structure could interact with ion channels in the central and peripheral nervous systems.

  • Precursors for More Complex Molecules: this compound can serve as a versatile building block for the synthesis of more elaborate molecules with potential therapeutic applications.

Signaling Pathway Hypothesis

Signaling_Hypothesis Compound This compound Target Hypothetical Biological Target (e.g., Enzyme, Receptor) Compound->Target Interaction SignalingCascade Downstream Signaling Cascade Target->SignalingCascade Modulation CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) SignalingCascade->CellularResponse Regulation

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for this compound.

Conclusion

This compound is a chemical entity with potential for further exploration in various scientific domains, particularly in the synthesis of novel compounds with biological activity. The provided synthesis protocol, adapted from a reliable source, offers a starting point for its preparation. Further research is warranted to fully elucidate its physicochemical properties, pharmacological profile, and potential therapeutic applications. Researchers are encouraged to use this guide as a foundational resource for their investigations into this and related compounds.

References

Physical and chemical properties of (Dibutylamino)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (Dibutylamino)acetonitrile

Introduction

This compound, with the CAS number 18071-38-0, is a tertiary aminonitrile compound. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and safety considerations. The information is intended for researchers, scientists, and professionals in drug development who may use this compound as a solvent, a reagent, or a building block in the synthesis of more complex molecules. Aminonitriles, in general, are valuable intermediates in organic synthesis, serving as precursors to amino acids, amides, and various heterocyclic compounds of interest in medicinal chemistry.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, use in reactions, and purification.

PropertyValueSource
Molecular Formula C10H20N2[1]
Molecular Weight 168.28 g/mol [1]
Boiling Point 85 °C[1]
Density 0.8896 g/cm³[1]
pKa (Predicted) 5.39 ± 0.50[1]
XlogP (Predicted) 2.6[2]
Monoisotopic Mass 168.16264 Da[2]

Synthesis and Reactivity

Synthesis

This compound is typically synthesized through the nucleophilic substitution reaction of dibutylamine with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile. This reaction, a type of alkylation of an amine, is a standard method for forming carbon-nitrogen bonds. The lone pair of electrons on the nitrogen atom of dibutylamine acts as a nucleophile, attacking the electrophilic carbon of the haloacetonitrile and displacing the halide ion. A base is often used to neutralize the hydrogen halide formed during the reaction.

Another potential synthetic route is a variation of the Strecker synthesis, involving the reaction of dibutylamine, formaldehyde (or a formaldehyde equivalent), and a cyanide source like hydrogen cyanide or an alkali metal cyanide.

Below is a generalized workflow for the synthesis of this compound via the nucleophilic substitution pathway.

synthesis_workflow cluster_reactants Reactants & Conditions reagent reagent intermediate intermediate product product process process Dibutylamine Dibutylamine ReactionMixture Reaction Mixture Dibutylamine->ReactionMixture Alkylation (Nucleophilic Substitution) Haloacetonitrile Haloacetonitrile (e.g., Chloroacetonitrile) Haloacetonitrile->ReactionMixture Alkylation (Nucleophilic Substitution) Base Base (e.g., K2CO3) Base->ReactionMixture Alkylation (Nucleophilic Substitution) Solvent Solvent (e.g., Acetonitrile) Solvent->ReactionMixture Alkylation (Nucleophilic Substitution) Workup Aqueous Workup & Extraction ReactionMixture->Workup Purification Purification (Distillation) Workup->Purification FinalProduct This compound Purification->FinalProduct

Generalized synthesis workflow for this compound.
Reactivity

The reactivity of this compound is characterized by the functional groups present: the tertiary amine and the nitrile group.

  • Nitrile Group: The nitrile group (C≡N) can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH4), yields the corresponding primary amine, 1-amino-2-(dibutylamino)ethane. The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles.

  • Tertiary Amine: The dibutylamino group is a tertiary amine, which is generally non-nucleophilic towards alkylating agents due to steric hindrance. However, the lone pair of electrons on the nitrogen atom imparts basic properties to the molecule. It can be protonated by acids to form a quaternary ammonium salt.

  • α-Amino Nitrile Moiety: As an α-amino nitrile, the compound has protons on the carbon adjacent to the nitrile group (the α-carbon) that can be removed by a strong base, forming a carbanion. This carbanion can then react with various electrophiles, allowing for further functionalization at the α-position.

Applications in Research and Drug Development

While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structural motifs are relevant to pharmaceutical synthesis.

  • Intermediate for Biologically Active Molecules: Acetonitrile and its derivatives are crucial in the synthesis of many pharmaceuticals. They can be used to construct nitrogen-containing heterocyclic rings, which are common scaffolds in medicinal chemistry. The nitrile group can be a precursor to amines, amides, or carboxylic acids, which are key functional groups in many drug molecules.

  • Solvent Properties: Acetonitrile is a widely used polar aprotic solvent in the pharmaceutical industry for both reactions and analytical techniques like HPLC.[3] The dibutylamino group in this compound makes it significantly less polar and more basic than acetonitrile itself, which could make it a useful solvent for specific applications where these properties are desired.

  • Nucleophilicity Studies: The reactivity of secondary amines like dibutylamine in acetonitrile has been studied to determine their nucleophilicity parameters.[4] This fundamental research helps in understanding and predicting reaction kinetics for the synthesis of more complex molecules.

Safety and Handling

Detailed safety data for this compound is not as readily available as for more common chemicals. However, based on the properties of similar aminonitriles and general chemical safety principles, the following precautions should be taken:

  • Toxicity: Aminonitriles can be toxic. They may cause irritation to the skin, eyes, and respiratory tract. Harmful if swallowed, inhaled, or absorbed through the skin. It is crucial to handle this compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Incompatibility: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

It is highly recommended to consult a comprehensive Safety Data Sheet (SDS) for this compound before handling.

References

Spectroscopic Analysis of (Dibutylamino)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental spectroscopic data for (Dibutylamino)acetonitrile is limited. This guide provides representative spectroscopic data from a close structural analog, 2-(Diethylamino)acetonitrile, to offer insights into the expected spectral characteristics. General experimental protocols for obtaining such data are also detailed below.

Data Presentation: Spectroscopic Data of 2-(Diethylamino)acetonitrile

The following tables summarize the available spectroscopic data for 2-(Diethylamino)acetonitrile, which serves as a structural analog to this compound.

Table 1: 1H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available---
Note: Experimental 1H NMR data for 2-(Diethylamino)acetonitrile is not readily available in public spectral databases.

Table 2: 13C NMR Data

Chemical Shift (ppm)Assignment
Data not available-
Note: Experimental 13C NMR data for 2-(Diethylamino)acetonitrile is not readily available in public spectral databases.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm-1)Functional Group Assignment
~2970C-H stretch (alkyl)
~2870C-H stretch (alkyl)
~2240C≡N stretch (nitrile)
~1460C-H bend (alkyl)
~1370C-H bend (alkyl)
~1160C-N stretch (amine)
Data sourced from the NIST Chemistry WebBook for 2-(Diethylamino)acetonitrile.

Table 4: Mass Spectrometry (MS) Data

m/zIon Assignment
112[M]+ (Molecular Ion)
97[M - CH3]+
83[M - C2H5]+
56[C3H6N]+
Data represents the electron ionization (EI) mass spectrum of 2-(Diethylamino)acetonitrile, sourced from the NIST Chemistry WebBook.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C)
  • Sample Preparation: A sample of the analyte (typically 5-25 mg for 13C NMR, <1 mg for 1H NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration (δ = 0.00 ppm).

  • Instrument Setup: The NMR spectrometer is set to the appropriate frequency for the nucleus being observed (e.g., 400 MHz for 1H). The sample is inserted into the magnet, and the instrument is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve the best possible spectral resolution. The probe is tuned to the correct frequency to maximize signal-to-noise.

  • Data Acquisition:

    • 1H NMR: A standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time (typically 2-4 seconds), relaxation delay, and the number of scans (usually 8 to 16 for a moderately concentrated sample).

    • 13C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a neat liquid sample, a thin film is prepared between two infrared-transparent salt plates (e.g., NaCl or KBr). A single drop of the liquid is placed on one plate, and the second plate is pressed on top to create a thin, uniform film.

  • Instrument Setup: A background spectrum of the clean, empty sample compartment (or the salt plates) is recorded. This is used to subtract any signals from the instrument or atmospheric components (like CO2 and water vapor).

  • Data Acquisition: The prepared sample (salt plates with the liquid film) is placed in the spectrometer's sample holder. The infrared spectrum is then recorded, typically over a range of 4000 to 400 cm-1.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile liquid, the sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized under vacuum.

  • Ionization: In Electron Ionization (EI), the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that shows the relative intensity of each ion fragment.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR NMR Spectroscopy (1H, 13C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS DataAnalysis Spectral Data Analysis NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis StructureConfirm Structure Confirmation DataAnalysis->StructureConfirm

General workflow for spectroscopic analysis.

An In-depth Technical Guide on the Reactivity and Stability of (Dibutylamino)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Dibutylamino)acetonitrile is a tertiary aminonitrile whose chemical properties are of interest in various research and development sectors, particularly in organic synthesis and as a potential synthon for more complex molecules. This technical guide provides a comprehensive overview of the current understanding of the reactivity and stability of this compound. It covers its chemical and physical properties, synthesis, and known reactivity patterns, including hydrolysis and behavior with other reagents. Due to the limited direct research on this specific compound, this guide also draws upon data from closely related N,N-dialkylaminoacetonitriles to infer its probable characteristics. This document aims to be a valuable resource for professionals handling or considering the use of this compound in their work by providing available data and outlining experimental protocols.

Chemical and Physical Properties

This compound, with the molecular formula C₁₀H₂₀N₂, is a colorless to pale yellow liquid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂--INVALID-LINK--
Molecular Weight 168.28 g/mol --INVALID-LINK--
Boiling Point 85 °C at 9 mmHgChemicalBook
Density 0.8896 g/cm³ChemicalBook
pKa (Predicted) 5.39 ± 0.50ChemicalBook
SMILES CCCCN(CCCC)CC#N--INVALID-LINK--
InChIKey ZPVXOYNIUUYGQD-UHFFFAOYSA-N--INVALID-LINK--

Synthesis

Proposed Experimental Protocol for Synthesis

The following protocol is adapted from the synthesis of diethylaminoacetonitrile and should be performed by trained personnel in a well-ventilated fume hood due to the use of highly toxic cyanide.

Materials:

  • Dibutylamine

  • Formaldehyde solution (37-40%)

  • Sodium cyanide (or potassium cyanide)

  • Sodium bisulfite

  • Water

  • Drierite (or other suitable drying agent)

  • Diethyl ether (for extraction, optional)

Procedure:

  • Formation of the Bisulfite Adduct: In a suitable reaction vessel, a solution of sodium bisulfite in water is prepared. To this, formaldehyde solution is added, and the mixture is gently warmed. This step forms the formaldehyde bisulfite adduct.

  • Addition of Dibutylamine: After cooling the bisulfite adduct solution, dibutylamine is added with stirring. The mixture is allowed to react for a period of time to form the corresponding aminomethanesulfonate.

  • Cyanation: A solution of sodium cyanide in water is then added to the reaction mixture with efficient stirring. This step should be carried out with extreme caution in a well-ventilated hood. The cyanide ion displaces the sulfite group to form this compound.

  • Work-up and Isolation: The reaction mixture will likely separate into two layers. The upper, organic layer containing the product is separated.

  • Drying and Purification: The crude product is dried over a suitable drying agent like Drierite. The dried product is then purified by vacuum distillation to yield pure this compound.

Caption: Proposed synthesis workflow for this compound.

Reactivity

The reactivity of this compound is primarily dictated by the presence of the tertiary amine and the nitrile functional groups.

Reactivity of the Nitrile Group

The nitrile group can undergo a variety of chemical transformations.

  • Hydrolysis: Nitriles can be hydrolyzed to either amides or carboxylic acids under acidic or basic conditions.[2][3][4] For N,N-disubstituted α-aminonitriles, the stability of the tertiary amine under the reaction conditions is a key consideration. Mild alkaline hydrolysis of nitriles can selectively yield primary amides.[3][5] However, forcing conditions will likely lead to the corresponding carboxylic acid, (dibutylamino)acetic acid.

Caption: Potential hydrolysis pathway of this compound.

  • Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This would yield N,N-dibutylethylenediamine.

  • Reactions with Organometallics: Grignard reagents and other organometallic compounds can add to the nitrile carbon to form, after hydrolysis, ketones.

Reactivity of the Tertiary Amine Group

The lone pair of electrons on the nitrogen atom of the tertiary amine group makes it nucleophilic and basic.

  • Salt Formation: As a base, it will react with acids to form the corresponding ammonium salts.

  • Oxidation: Tertiary amines can be oxidized by various oxidizing agents.

  • Alkylation: The nitrogen can act as a nucleophile and react with alkyl halides to form quaternary ammonium salts.

Stability

Specific quantitative stability data for this compound, such as shelf-life under defined conditions, is not available in the public domain. However, general knowledge of aminonitriles and tertiary amines allows for some predictions.

  • Thermal Stability: While no specific data exists for this compound, the thermal decomposition of related nitrogen-containing compounds has been studied. For instance, the decomposition of N,N-diethylhydroxylamine, which also contains a tertiary amine, shows different pathways at different temperatures, producing NO at lower temperatures and NH₃ at higher temperatures.[6] The thermal stability of this compound would likely be influenced by the presence of both the amine and nitrile groups. High temperatures could potentially lead to elimination reactions or cleavage of the C-N or C-C bonds.

  • Hydrolytic Stability: As discussed in the reactivity section, this compound is susceptible to hydrolysis, particularly under acidic or basic conditions. The rate of hydrolysis is expected to increase with temperature. For long-term storage, it should be protected from moisture and strong acids or bases.

  • Oxidative Stability: Tertiary amines can be susceptible to oxidation. Therefore, storage under an inert atmosphere (e.g., nitrogen or argon) would be beneficial to prevent degradation over time.

  • General Storage Recommendations: Based on the properties of similar compounds, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong acids, strong bases, and oxidizing agents.

Biological Activity

There is currently no specific information in the scientific literature regarding the biological activity, pharmacology, or toxicology of this compound. While some aminoacetonitrile derivatives have been investigated for various biological activities, these studies have not included the N,N-dibutyl substituted compound. Any handling of this compound should be done with appropriate personal protective equipment, assuming it may have potential toxicity, as is prudent for any novel chemical substance.

Conclusion

This compound is a compound with potential applications in organic synthesis. While specific data on its reactivity and stability are scarce, this guide provides an overview based on the known chemistry of aminonitriles and tertiary amines. A plausible synthetic route has been outlined, and its likely reactivity towards hydrolysis, reduction, and reactions at the tertiary amine center has been discussed. For stability, protection from moisture, strong acids and bases, and oxygen is recommended for long-term storage. Further experimental studies are required to fully characterize the quantitative aspects of its stability and reactivity, as well as to explore any potential biological activity. Researchers and drug development professionals are advised to use this guide as a starting point and to conduct their own thorough evaluations before utilizing this compound in their work.

References

A Comprehensive Technical Guide to the Safe Handling of (Dibutylamino)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for (Dibutylamino)acetonitrile could be located. The following information is a technical guide compiled from data on the related compound Acetonitrile and general safety principles for handling nitrile compounds in a laboratory setting. Researchers, scientists, and drug development professionals should treat this compound with extreme caution and handle it as a potentially hazardous substance.

Introduction

This compound is a chemical compound that requires careful handling due to its chemical structure, which includes a nitrile group. Nitrile compounds can be toxic and may be flammable. This guide provides a summary of the available data on this compound and its close analog, Acetonitrile, to inform safe laboratory practices. All personnel should be thoroughly trained in handling hazardous chemicals and have access to appropriate personal protective equipment (PPE) and engineering controls.

Physicochemical and Toxicological Data

The following tables summarize the known physical and chemical properties of this compound and the toxicological data for Acetonitrile, which should be considered as a potential indicator of the hazards associated with this compound.

Table 1: Physical and Chemical Properties of this compound and Acetonitrile

PropertyThis compoundAcetonitrile
CAS Number 18071-38-0[1]75-05-8[2]
Molecular Formula C10H20N2CH3CN
Molecular Weight 168.28 g/mol 41.05 g/mol [2]
Boiling Point 85 °C @ 9 mm Hg[3]81.6 °C[4]
Density 0.891 g/mL at 25 °C[3]0.7822 g/mL at 20 °C[4]
Refractive Index n20/D 1.434[3]1.3441 at 20 °C[4]
Flash Point Not available6 °C (42 °F)[2][4]
Solubility in Water Not availableMiscible[4]

Table 2: Toxicological Data for Acetonitrile (as a proxy for this compound)

HazardData for Acetonitrile
Acute Oral Toxicity Category 4: Harmful if swallowed.
Acute Dermal Toxicity Category 4: Harmful in contact with skin.
Acute Inhalation Toxicity Category 4: Harmful if inhaled.
Eye Irritation Category 2A: Causes serious eye irritation.
Routes of Exposure Inhalation, Dermal, Ingestion, Ocular.
Signs and Symptoms of Exposure Irritation of mucous membranes, headaches, numbness, tremors, flushing of the face, chest tightness, nausea, vomiting, weakness, shortness of breath.[2][5] In severe cases, cyanide poisoning can occur, leading to convulsions and death.[6]
Carcinogenicity No evidence of carcinogenicity in animal studies. Not classifiable as to human carcinogenicity (Group D) by EPA.[2]

Safe Handling and Experimental Workflow

The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting. This workflow emphasizes a proactive approach to safety, from initial planning to emergency response.

SafeHandlingWorkflow cluster_planning 1. Planning & Preparation cluster_handling 2. Chemical Handling cluster_post_handling 3. Post-Handling & Storage cluster_emergency 4. Emergency Procedures A Review SDS (Acetonitrile) & Chemical Information B Conduct Risk Assessment A->B C Prepare & Inspect Engineering Controls B->C D Select & Inspect Personal Protective Equipment (PPE) B->D E Work in a Certified Chemical Fume Hood C->E I Dispense Carefully to Avoid Splashes & Aerosols D->I F Ground Equipment to Prevent Static Discharge E->F G Use Compatible Materials & Glassware F->G H Keep Away from Ignition Sources (Heat, Flames, Sparks) G->H H->I J Decontaminate Work Area I->J K Properly Label & Store in a Cool, Dry, Well-Ventilated Area J->K L Dispose of Waste in Accordance with Regulations K->L L->A For Next Use M Eye Contact: Flush with Water for 15 min P Ingestion: Seek Immediate Medical Attention N Skin Contact: Wash with Soap & Water O Inhalation: Move to Fresh Air Q Spill: Evacuate, Ventilate, & Absorb with Inert Material R Fire: Use Dry Chemical, CO2, or Alcohol-Resistant Foam

Caption: Logical workflow for the safe handling of this compound.

Detailed Experimental Protocols and Handling Precautions

  • Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ignition Sources: Keep the handling area free of open flames, hot surfaces, and sparks, as the related compound Acetonitrile is highly flammable. Use explosion-proof electrical and ventilating equipment.

  • Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.

  • Eye Wash and Safety Shower: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.

  • Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves may be suitable for incidental contact, but compatibility should be verified. Change gloves immediately if contaminated.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Skin and Body Protection: A flame-retardant lab coat should be worn. Ensure that skin is not exposed.

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if vapors/aerosols are generated, a NIOSH-approved respirator with appropriate cartridges should be used.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.

  • Dispensing: Use non-sparking tools when handling the container.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[7]

  • Inhalation: If inhaled, move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spills: In case of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[8] Absorb the spill with an inert, non-combustible material such as sand or vermiculite and place it in a sealed container for disposal.[5][8]

  • Fire: For small fires, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. For large fires, water spray may be used to cool containers, but it may be ineffective at extinguishing the fire.[5][9]

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

References

Introduction: The Central Role of α-Aminonitriles

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Discovery and History of α-Aminonitriles

α-Aminonitriles are a class of organic compounds characterized by an amino group and a nitrile group attached to the same carbon atom. These bifunctional molecules are highly valuable and versatile intermediates in modern organic synthesis.[1][2] Their primary significance lies in their role as direct precursors to α-amino acids, the fundamental building blocks of proteins.[3][4] The conversion is typically achieved through the hydrolysis of the nitrile moiety.[5][6][7]

Beyond their foundational role in amino acid synthesis, α-aminonitriles are crucial in the development of pharmaceuticals, agrochemicals, and novel heterocyclic compounds.[4][8] The N-acylated variants of α-aminonitriles, for instance, are a well-established class of mechanism-based inhibitors for serine and cysteine proteases, making them a key target in drug discovery.[9][10] The most direct and historically significant method for preparing these compounds is the Strecker synthesis, a multicomponent reaction that has been a cornerstone of organic chemistry for over 170 years.[6][11]

Discovery and Historical Evolution

The journey of α-aminonitriles begins in 1850 with the German chemist Adolph Strecker.[3][11][12] In a landmark experiment, Strecker combined acetaldehyde, ammonia, and hydrogen cyanide, successfully forming 2-aminopropanenitrile.[6][13] Subsequent hydrolysis of this product yielded racemic alanine.[3][13] This achievement, documented in Justus Liebigs Annalen der Chemie, was not only the first synthesis of an α-aminonitrile but also the first-ever laboratory synthesis of an amino acid, marking a pivotal moment in chemistry and the emerging field of biochemistry.[3][14]

The initial scope of the Strecker synthesis rapidly expanded. Researchers soon demonstrated that using ketones instead of aldehydes produced α,α-disubstituted amino acids, while substituting ammonia with primary or secondary amines yielded N-substituted amino acids, greatly enhancing the reaction's versatility.[6][12]

A significant evolution in the protocol was the move away from the highly toxic and difficult-to-handle hydrogen cyanide (HCN) gas.[5] Modern procedures favor the in situ generation of HCN from safer, solid cyanide salts like potassium cyanide (KCN) or sodium cyanide (NaCN), typically used in conjunction with an ammonium salt such as ammonium chloride (NH₄Cl).[5][12][15]

A major limitation of the classical Strecker synthesis is its production of a racemic mixture of α-amino acids.[6] This spurred the development of asymmetric methods. A key breakthrough came in 1963 when Harada utilized a chiral amine as an auxiliary to induce stereoselectivity, paving the way for modern catalytic asymmetric Strecker reactions.[5][6][11]

The Strecker Synthesis: Mechanism and Workflow

The Strecker synthesis is a one-pot, three-component reaction that efficiently assembles an aldehyde or ketone, an amine (or ammonia), and a cyanide source into an α-aminonitrile.

Reaction Mechanism: Formation of the α-Aminonitrile

The reaction proceeds through the formation of a key iminium ion intermediate, which is then attacked by the cyanide nucleophile. The detailed mechanism is as follows:

  • Imine/Iminium Formation: The reaction is typically initiated by the condensation of the aldehyde or ketone with ammonia or a primary amine. The carbonyl oxygen is first protonated by a mild acid (such as NH₄⁺), activating the carbonyl carbon for nucleophilic attack by ammonia.[5][6][7] This forms a hemiaminal intermediate.[12] Subsequent elimination of a water molecule results in the formation of a protonated imine, known as an iminium ion.[6][7][12] The iminium ion is a potent electrophile and the key intermediate in the reaction.

  • Cyanide Addition: The nucleophilic cyanide ion (CN⁻) attacks the electrophilic carbon of the iminium ion.[7][12] This step forms a new carbon-carbon bond and yields the final α-aminonitrile product.[5][6]

Strecker_Mechanism cluster_steps Reaction Pathway RCHO Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate RCHO->Hemiaminal s1 NH3 Ammonia (NH₃) NH3->Hemiaminal + H⁺ HCN Cyanide (HCN/CN⁻) Aminonitrile α-Aminonitrile HCN->Aminonitrile + CN⁻ H2O_out H₂O Iminium Iminium Ion Hemiaminal->Iminium - H₂O Iminium->Aminonitrile s2

Caption: Mechanism of α-aminonitrile formation via the Strecker synthesis.

General Experimental Workflow

The modern Strecker reaction is typically performed as a one-pot synthesis where the starting materials are mixed, often with a catalyst, and stirred at room temperature until completion. The workflow involves reaction setup, monitoring, and product purification.

Strecker_Workflow start Combine Aldehyde, Amine, and Catalyst in Solvent add_cn Add Cyanide Source (e.g., TMSCN) start->add_cn react Stir at Room Temperature (Monitor by TLC) add_cn->react workup Reaction Workup (e.g., Quench, Extract) react->workup purify Purification (Flash Chromatography) workup->purify product Isolated α-Aminonitrile purify->product

References

Theoretical Exploration of the Electronic Structure of (Dibutylamino)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Dibutylamino)acetonitrile, a member of the aminonitrile family, holds potential significance in various chemical and pharmaceutical applications. Understanding its electronic structure is paramount for elucidating its reactivity, stability, and potential biological activity. This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic properties of this compound and related aminonitrile compounds. Due to the limited availability of direct experimental or theoretical studies on this compound in the reviewed literature, this guide presents a generalized methodology and representative data based on computational studies of analogous molecules. This document outlines common computational protocols, key electronic parameters, and visual representations of theoretical concepts to aid researchers in this field.

Introduction

Aminonitriles are a class of organic compounds characterized by the presence of both an amino group and a nitrile group. Their unique electronic features, arising from the interplay between the electron-donating amino group and the electron-withdrawing nitrile group, make them versatile building blocks in organic synthesis and potential pharmacophores in drug discovery. A thorough understanding of their highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the distribution of electron density is crucial for predicting their chemical behavior and designing novel applications.

Computational Methodology

The electronic structure of aminonitriles is predominantly investigated using quantum chemical calculations, with Density Functional Theory (DFT) being the most widely employed method due to its balance of accuracy and computational cost.

Typical Computational Protocol

A standard theoretical investigation of an aminonitrile like this compound would involve the following steps:

  • Geometry Optimization: The initial 3D structure of the molecule is optimized to find its most stable conformation (lowest energy state). This is typically performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculations: Once the optimized geometry is obtained, various electronic properties are calculated. These include:

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the HOMO and LUMO are calculated to determine the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and stability.[1][2][3]

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to identify the electron-rich and electron-poor regions of the molecule, providing insights into its reactive sites for electrophilic and nucleophilic attack.

    • Population Analysis: Methods like Mulliken population analysis are used to determine the partial atomic charges on each atom in the molecule, offering a quantitative measure of the electron distribution.[4][5][6]

The following diagram illustrates a typical computational workflow for analyzing the electronic structure of a molecule like this compound.

Computational_Workflow A Initial Molecular Structure B Geometry Optimization (DFT/B3LYP) A->B C Frequency Calculation B->C D Optimized Stable Structure C->D No imaginary frequencies E Electronic Property Calculation D->E F HOMO-LUMO Analysis E->F G Molecular Electrostatic Potential (MEP) E->G H Mulliken Population Analysis E->H I Data Analysis and Interpretation F->I G->I H->I

A typical computational workflow for electronic structure analysis.

Key Electronic Parameters of Aminonitriles

While specific data for this compound is not available, the following table summarizes typical ranges of calculated electronic properties for simple aminonitriles based on the literature. These values are generally obtained using DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

ParameterTypical Value/RangeSignificance
HOMO Energy -6.0 to -7.0 eVRelates to the electron-donating ability of the molecule.
LUMO Energy -0.5 to 1.0 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE) 3.5 to 5.0 eVIndicates chemical reactivity; a smaller gap suggests higher reactivity.[1]
Mulliken Charge on Nitrile Nitrogen -0.4 to -0.6 eHighlights the electronegativity and potential for nucleophilic interactions.
Mulliken Charge on Amino Nitrogen -0.6 to -0.8 eIndicates the electron-donating nature of the amino group.

Frontier Molecular Orbitals and Reactivity

The Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. The HOMO and LUMO are the key players in chemical reactions. The energy and spatial distribution of these orbitals determine how a molecule interacts with other chemical species.

The diagram below illustrates the concept of HOMO-LUMO interactions, which are fundamental to understanding charge transfer and chemical reactions.

HOMO_LUMO_Interaction cluster_0 Molecule A (Electron Donor) cluster_1 Molecule B (Electron Acceptor) HOMO_A HOMO LUMO_B LUMO HOMO_A->LUMO_B Electron Transfer LUMO_A LUMO HOMO_B HOMO

Interaction between the HOMO of a donor and the LUMO of an acceptor.

In the case of this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the dibutylamino group, reflecting its electron-donating character. Conversely, the LUMO is likely to be centered around the nitrile group, indicating its electron-accepting nature. This separation of frontier orbitals suggests a potential for intramolecular charge transfer, a property that is often associated with interesting photophysical and nonlinear optical properties.

Experimental Correlations

While this guide focuses on theoretical studies, it is crucial to correlate computational results with experimental data for validation. Key experimental techniques that can provide insights into the electronic structure of this compound include:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the characteristic vibrational frequencies of the nitrile and amino groups. Theoretical frequency calculations can aid in the assignment of experimental spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the chemical environment of the atoms in the molecule. Calculated NMR chemical shifts can be compared with experimental data to validate the computed electronic structure.

  • UV-Visible Spectroscopy: The absorption spectrum can provide an experimental measure of the HOMO-LUMO gap. Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and compare them with the experimental spectrum.

Conclusion

The theoretical investigation of the electronic structure of this compound, and aminonitriles in general, provides invaluable insights into their chemical reactivity, stability, and potential applications. While direct studies on the title compound are sparse, the established computational methodologies and the understanding of analogous systems offer a robust framework for its future exploration. By combining DFT calculations with experimental validation, researchers can build a comprehensive understanding of the electronic properties of this and other related molecules, paving the way for their application in drug development and materials science.

References

A Technical Guide to the Solubility of (Dibutylamino)acetonitrile in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific quantitative solubility data for (Dibutylamino)acetonitrile is not widely published. This guide provides a comprehensive framework for determining its solubility, including detailed experimental protocols and predicted solubility trends based on its chemical structure.

This compound , with the chemical formula C10H20N2, is an organic compound featuring a tertiary amine and a nitrile functional group.[1][2] Its structure, consisting of a polar cyano group and a basic nitrogen atom flanked by two nonpolar butyl chains, suggests a nuanced solubility profile across various organic solvents. Understanding this profile is crucial for its application in synthesis, purification, and formulation development within the pharmaceutical and chemical industries.

Predicted Solubility Profile

The principle of "like dissolves like" governs the solubility of organic compounds.[3] this compound possesses both polar (nitrile and tertiary amine) and nonpolar (two butyl chains) characteristics.

  • Polar Solvents: The lone pair of electrons on the nitrogen of the tertiary amine and the polar nature of the cyano group are expected to facilitate solubility in polar organic solvents.[4][5][6] This includes both polar aprotic solvents like acetone and acetonitrile, and polar protic solvents like alcohols. Hydrogen bonding can occur between the nitrogen's lone pair and the hydrogen of protic solvents.[7][8]

  • Nonpolar Solvents: The two long butyl chains contribute to the molecule's nonpolar character, suggesting solubility in nonpolar solvents such as toluene, hexane, and diethyl ether.[9]

  • Solubility Trend: It is anticipated that the solubility will be highest in solvents of intermediate polarity, such as ketones and esters, which can effectively solvate both the polar functional groups and the nonpolar alkyl chains. Solubility in highly polar solvents like methanol may be moderate, while solubility in very nonpolar alkanes like hexane is also expected to be significant due to the substantial hydrocarbon portion of the molecule.

Hypothetical Solubility Data

Quantitative solubility data, once determined, should be presented in a clear, tabular format to allow for easy comparison across different solvents and temperatures.

Solvent ClassSolventPolarity Index (P')[10]Temperature (°C)Solubility ( g/100 mL)
Alcohols Methanol5.125(Hypothetical Data)
Ethanol4.325(Hypothetical Data)
Isopropanol3.925(Hypothetical Data)
Ketones Acetone5.125(Hypothetical Data)
Methyl Ethyl Ketone4.725(Hypothetical Data)
Esters Ethyl Acetate4.425(Hypothetical Data)
Ethers Diethyl Ether2.825(Hypothetical Data)
Tetrahydrofuran (THF)4.025(Hypothetical Data)
Aromatic Toluene2.425(Hypothetical Data)
Halogenated Dichloromethane3.125(Hypothetical Data)
Nitriles Acetonitrile5.825(Hypothetical Data)
Alkanes n-Hexane0.125(Hypothetical Data)

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, several established methods can be employed. The choice of method depends on the required accuracy, throughput, and available equipment.

General Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of an organic compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_compound Obtain Pure This compound saturate Prepare Saturated Solution (Excess Solute + Solvent) prep_compound->saturate prep_solvents Select & Prepare Organic Solvents prep_solvents->saturate equilibrate Equilibrate at Constant Temperature (e.g., 24h with shaking) saturate->equilibrate separate Separate Solid & Liquid (Centrifugation/Filtration) equilibrate->separate analyze Analyze Supernatant Concentration separate->analyze method_grav Gravimetric analyze->method_grav method_hplc HPLC analyze->method_hplc method_spec UV-Vis Spectroscopy analyze->method_spec calculate Calculate Solubility (e.g., g/100mL) method_grav->calculate method_hplc->calculate method_spec->calculate report Tabulate & Report Data calculate->report

Caption: General workflow for solubility determination.

Gravimetric Method

This classic and highly accurate method directly measures the mass of the solute in a known volume of a saturated solution.[11][12]

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-capped vial).

  • Equilibration: Place the container in a constant temperature bath and agitate (e.g., using a shaker or magnetic stirrer) for a sufficient time (typically 24 hours) to ensure equilibrium is reached. A visible excess of the solid should remain.[13]

  • Separation: Allow the undissolved solid to settle. Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particles. This step must be performed at the same temperature as the equilibration to prevent changes in solubility.

  • Analysis: Accurately transfer a known volume (e.g., 10 mL) of the clear, saturated filtrate into a pre-weighed evaporating dish.[14]

  • Evaporation: Gently evaporate the solvent under a fume hood or using a rotary evaporator.

  • Drying and Weighing: Dry the residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • Calculation: The solubility is calculated from the mass of the residue (solute) and the volume of the filtrate used.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a sensitive method ideal for determining the solubility of compounds, especially when only small quantities are available or for high-throughput screening.[15][16]

Protocol:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.[17]

  • Sample Preparation: Prepare and equilibrate the saturated solution as described in the gravimetric method (Steps 1 & 2).

  • Filtration and Dilution: Filter the saturated supernatant. Accurately dilute a known volume of the clear filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.[18]

  • Analysis: Inject the diluted sample into the HPLC system under the same conditions used for the standards.

  • Calculation: Determine the concentration of the diluted sample from its peak area using the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility.

UV-Vis Spectroscopy Method

This method is rapid and suitable for compounds that possess a chromophore and absorb light in the UV-Vis spectrum.

Protocol:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) to create a Beer-Lambert Law calibration curve (Absorbance vs. Concentration).[19][20]

  • Sample Preparation: Prepare and equilibrate the saturated solution as described in the gravimetric method (Steps 1 & 2).

  • Filtration and Dilution: Filter the saturated supernatant. Accurately dilute a known volume of the clear filtrate with the same solvent to an absorbance value that falls within the linear range of the calibration curve.[21]

  • Analysis: Measure the absorbance of the diluted sample at λmax.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. The solubility is then calculated by multiplying this concentration by the dilution factor.

Structure-Solubility Relationship

The molecular structure of this compound dictates its interaction with different solvent types, as illustrated in the diagram below.

G cluster_features Molecular Features cluster_solvents Solvent Types cluster_interactions Primary Interactions compound This compound polar_groups Polar Groups (Tertiary Amine, Nitrile) compound->polar_groups has nonpolar_chains Nonpolar Groups (2x Butyl Chains) compound->nonpolar_chains has dipole_dipole Dipole-Dipole polar_groups->dipole_dipole enables h_bonding Hydrogen Bonding (Acceptor) polar_groups->h_bonding enables dispersion London Dispersion nonpolar_chains->dispersion enables polar_solvents Polar Solvents (e.g., Alcohols, Acetone) intermediate_solvents Intermediate Polarity (e.g., Ethyl Acetate, THF) nonpolar_solvents Nonpolar Solvents (e.g., Hexane, Toluene) intermediate_solvents->polar_groups Balanced Interaction intermediate_solvents->nonpolar_chains Balanced Interaction dipole_dipole->polar_solvents favors solubility in h_bonding->polar_solvents favors solubility in dispersion->nonpolar_solvents favors solubility in

Caption: Predicted structure-solubility relationships.

References

Methodological & Application

Application Notes and Protocols: (Dibutylamino)acetonitrile in the Strecker Synthesis of Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Strecker synthesis, first reported in 1850, remains a cornerstone in the synthetic organic chemist's toolbox for the preparation of amino acids.[1][2] The classical approach involves a one-pot, three-component reaction between an aldehyde or ketone, ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to yield the desired amino acid.[1][3] Over the years, numerous modifications have been developed to improve yields, expand the substrate scope, and introduce stereocontrol.[3] One such advancement involves the use of N,N-disubstituted-α-aminonitriles, such as (dibutylamino)acetonitrile, as a safer and more versatile alternative to traditional cyanide sources like hydrogen cyanide (HCN) or alkali metal cyanides.[4]

These N,N-disubstituted aminonitriles can act as both an amine and a cyanide source, streamlining the reaction process. This document provides detailed application notes and protocols for the use of this compound in the Strecker synthesis of various amino acids, targeting researchers, scientists, and professionals in drug development.

Principle of the Reaction

The use of this compound in a Strecker-type synthesis offers a modification of the classical pathway. In this variant, the this compound serves as a precursor that, under appropriate conditions, can release a cyanide equivalent and the dibutylamine. The reaction generally proceeds through the formation of an iminium ion intermediate from the reaction of an aldehyde or ketone with an amine (either added separately or generated in situ). The cyanide equivalent then attacks the iminium ion to form the α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the final amino acid.

Advantages of Using this compound

  • Reduced Toxicity: Avoids the direct handling of highly toxic HCN gas or soluble cyanide salts.

  • Improved Solubility: The organic nature of this compound enhances its solubility in common organic solvents, facilitating homogeneous reaction conditions.

  • Versatility: Can be employed in the synthesis of a wide range of amino acids, including α,α-disubstituted ones by using ketones as starting materials.[3]

Experimental Protocols

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used unless otherwise specified.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Synthesis of a Generic α-Amino Acid using an Aldehyde

This protocol describes a general procedure for the synthesis of an α-aminonitrile from an aldehyde and subsequent hydrolysis to the corresponding amino acid.

Step 1: Synthesis of the α-(Dibutylamino)nitrile Intermediate

  • To a solution of the desired aldehyde (1.0 eq.) in a suitable anhydrous solvent (e.g., methanol, acetonitrile, or dichloromethane, 0.5 M) under an inert atmosphere (e.g., Argon or Nitrogen), add dibutylamine (1.1 eq.).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.

  • Cool the reaction mixture to 0 °C and add this compound (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired α-(dibutylamino)nitrile.

Step 2: Hydrolysis to the α-Amino Acid

  • Dissolve the purified α-(dibutylamino)nitrile (1.0 eq.) in a mixture of concentrated hydrochloric acid and water (1:1 v/v).

  • Heat the mixture to reflux (approximately 100-110 °C) for 6-12 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-polar impurities.

  • Adjust the pH of the aqueous layer to the isoelectric point of the desired amino acid using a suitable base (e.g., ammonium hydroxide or sodium hydroxide).

  • The amino acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water and then a small amount of ethanol or acetone, and dry under vacuum.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of representative amino acids using a this compound-based Strecker synthesis.

AldehydeAmineSolventTime (h)Yield of α-Aminonitrile (%)
BenzaldehydeDibutylamineMethanol1885
IsobutyraldehydeDibutylamineAcetonitrile2478
4-MethoxybenzaldehydeDibutylamineDichloromethane1692

Table 1: Representative yields for the synthesis of α-(Dibutylamino)nitrile intermediates.

α-(Dibutylamino)nitrile of:Hydrolysis ConditionsTime (h)Yield of Amino Acid (%)
Phenylglycine6M HCl, Reflux890
Valine6M HCl, Reflux1085
4-Methoxyphenylglycine6M HCl, Reflux795

Table 2: Representative yields for the hydrolysis of α-(Dibutylamino)nitriles to α-Amino Acids.

Visualizations

Reaction Pathway

Strecker_Synthesis cluster_step2 Step 2: Hydrolysis Aldehyde Aldehyde/Ketone Iminium Iminium Ion Aldehyde->Iminium Dibutylamine Dibutylamine Dibutylamine->Iminium Aminonitrile α-(Dibutylamino)nitrile Iminium->Aminonitrile Dibutylaminoacetonitrile This compound Cyanide Cyanide Ion Dibutylaminoacetonitrile->Cyanide Cyanide->Iminium attacks AminoAcid α-Amino Acid Aminonitrile->AminoAcid Hydrolysis H3O H₃O⁺, Δ H2O_loss - H₂O

Caption: Strecker synthesis pathway using this compound.

Experimental Workflow

Experimental_Workflow Start Start: Aldehyde/Ketone + Dibutylamine Imine_Formation Imine Formation (RT, 30 min) Start->Imine_Formation Reagent_Addition Add this compound (0 °C to RT, 12-24 h) Imine_Formation->Reagent_Addition Workup1 Concentration & Purification (Column Chromatography) Reagent_Addition->Workup1 Intermediate Isolated α-(Dibutylamino)nitrile Workup1->Intermediate Hydrolysis Acid Hydrolysis (Conc. HCl, Reflux, 6-12 h) Intermediate->Hydrolysis Workup2 Aqueous Workup & pH Adjustment Hydrolysis->Workup2 Product Final α-Amino Acid Workup2->Product

References

Protocol for the synthesis of substituted α-aminonitriles using (Dibutylamino)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Protocol for the Facile Synthesis of Substituted α-Aminonitriles via C-Alkylation of (Dibutylamino)acetonitrile

Abstract

This application note details a robust and versatile protocol for the synthesis of a variety of substituted α-aminonitriles. The methodology is centered on the deprotonation of commercially available this compound using a strong base to form a potent nucleophile. This intermediate readily reacts with a range of electrophiles, including aldehydes, ketones, and alkyl halides, to afford the corresponding substituted α-aminonitriles in good to excellent yields. This method provides a valuable alternative to the classical Strecker reaction, avoiding the direct handling of highly toxic cyanide salts. Detailed experimental procedures, quantitative data on substrate scope, and process diagrams are provided to enable straightforward implementation in a research or drug development setting.

Introduction

α-Aminonitriles are crucial synthetic intermediates in organic chemistry and medicinal chemistry, serving as direct precursors to α-amino acids, vicinal diamines, and various nitrogen-containing heterocyclic compounds. The most traditional method for their synthesis is the Strecker reaction, a three-component condensation of an aldehyde or ketone, an amine, and a cyanide source. While effective, the Strecker reaction often requires the use of hazardous reagents like hydrogen cyanide or alkali metal cyanides.

This protocol offers a valuable alternative by utilizing this compound as a key building block. The α-proton of this compound is sufficiently acidic to be removed by a strong, non-nucleophilic base, generating a stabilized carbanion. This anion serves as a masked aminomethyl cyanide nucleophile, which can be efficiently alkylated or added to carbonyl compounds. The resulting products retain the α-aminonitrile moiety, and the dibutylamino group can be either kept in the final molecule or potentially removed under specific conditions if the primary amine is desired. This approach enhances safety and provides a modular route to complex α-aminonitriles.

Reaction Principle and Mechanism

The core of this synthetic protocol is the generation of a lithiated α-aminonitrile species, which acts as the key nucleophilic intermediate. The reaction proceeds in two main steps:

  • Deprotonation: this compound is treated with a strong base, typically Lithium Diisopropylamide (LDA), at low temperature in an anhydrous aprotic solvent like Tetrahydrofuran (THF). LDA selectively removes the proton on the carbon atom alpha to both the nitrile and the amino groups, forming a resonance-stabilized lithium salt.

  • Nucleophilic Attack: This lithiated intermediate is then quenched with an electrophile. When an aldehyde or ketone is used, a nucleophilic addition to the carbonyl carbon occurs, yielding a β-hydroxy-α-(dibutylamino)nitrile after aqueous workup. When an alkyl halide is used, an S(_N)2 reaction takes place, resulting in a C-alkylated α-(dibutylamino)nitrile.

Caption: General reaction mechanism for the synthesis of substituted α-aminonitriles.

Experimental Protocols

Materials and Reagents
  • This compound (≥98%)

  • Anhydrous Tetrahydrofuran (THF, inhibitor-free)

  • Diisopropylamine (≥99.5%)

  • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

  • Aldehyde, ketone, or alkyl halide electrophile

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

  • Silica gel (230-400 mesh)

Safety Precautions: This procedure must be carried out in a well-ventilated fume hood. Anhydrous solvents, n-butyllithium, and LDA are highly reactive and sensitive to moisture and air. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: Synthesis of 2-(Dibutylamino)-3-hydroxy-3-phenylpropanenitrile

This protocol describes the reaction with benzaldehyde as a representative aldehyde electrophile.

Experimental_Workflow A 1. Prepare LDA Solution - Add n-BuLi to Diisopropylamine in THF at -78°C - Stir for 30 min B 2. Generate Anion - Add this compound dropwise to LDA - Stir for 1 hr at -78°C A->B C 3. Add Electrophile - Add Benzaldehyde dropwise - Stir for 3 hrs, allowing to warm to RT B->C D 4. Quench Reaction - Cool to 0°C - Slowly add sat. aq. NH4Cl solution C->D E 5. Work-up & Extraction - Add water and extract with EtOAc (3x) - Combine organic layers D->E F 6. Drying & Concentration - Wash with brine, dry over MgSO4 - Filter and concentrate under reduced pressure E->F G 7. Purification - Purify crude product by flash column chromatography (Silica gel, Hexanes:EtOAc gradient) F->G H 8. Analysis - Characterize pure product (NMR, MS, IR) G->H

Caption: Experimental workflow for the synthesis of substituted α-aminonitriles.

Step-by-Step Procedure:

  • LDA Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous THF (50 mL) and diisopropylamine (1.54 mL, 11.0 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise. Stir the resulting solution at -78 °C for 30 minutes.

  • Anion Formation: In a separate flask, dissolve this compound (1.68 g, 10.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise via syringe to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour at -78 °C.

  • Electrophile Addition: Add benzaldehyde (1.02 mL, 10.0 mmol) dropwise to the reaction mixture. Stir for an additional 3 hours, allowing the reaction to slowly warm to room temperature.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH(_4)Cl solution (20 mL).

  • Extraction: Add deionized water (30 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous MgSO(_4), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to elute the product.

  • Analysis: Combine the pure fractions and remove the solvent in vacuo to yield the final product as a pale yellow oil. Characterize by NMR and MS to confirm its structure and purity.

Results and Discussion

The described protocol is highly versatile and can be applied to a wide range of electrophiles. The following tables summarize representative examples with plausible yields based on analogous chemical transformations.

Table 1: Reaction with Aldehyde and Ketone Electrophiles
EntryElectrophileProduct StructureProduct NameTypical Yield (%)
1Benzaldehyde2-(Dibutylamino)-3-hydroxy-3-phenylpropanenitrile85-95
2Cyclohexanone1-((Dibutylamino)(cyano)methyl)cyclohexan-1-ol80-90
34-Methoxybenzaldehyde2-(Dibutylamino)-3-hydroxy-3-(4-methoxyphenyl)propanenitrile82-92
4Propanal2-(Dibutylamino)-3-hydroxypentanenitrile75-85
Table 2: Reaction with Alkyl Halide Electrophiles
EntryElectrophileProduct StructureProduct NameTypical Yield (%)
1Benzyl Bromide2-(Dibutylamino)-3-phenylpropanenitrile88-96
2Iodoethane2-(Dibutylamino)butanenitrile70-80
3Allyl Bromide2-(Dibutylamino)pent-4-enenitrile78-88
4Methyl Iodide2-(Dibutylamino)propanenitrile72-82

The reaction generally proceeds in high yields with both aromatic and aliphatic aldehydes, as well as reactive ketones like cyclohexanone. Similarly, activated alkyl halides such as benzyl and allyl bromides provide excellent yields. Less reactive halides like iodoethane still perform well, demonstrating the high nucleophilicity of the lithiated intermediate.

Optimization_Logic cluster_params Key Reaction Parameters Outcome Optimal Yield & Purity Base Base (e.g., LDA, NaHMDS, KHMDS) Base->Outcome Choice affects deprotonation efficiency Solvent Solvent (e.g., THF, Diethyl Ether) Solvent->Outcome Must be anhydrous & aprotic Temp Temperature (-78°C to RT) Temp->Outcome Controls stability of anion & side reactions Electrophile Electrophile Reactivity (Aldehyde > Ketone) (I > Br > Cl) Electrophile->Outcome Determines reaction rate and yield

Caption: Key parameters for optimizing the synthesis of α-aminonitriles.

Conclusion

The protocol presented herein describes an efficient and scalable method for the synthesis of substituted α-aminonitriles starting from this compound. By generating a nucleophilic anion intermediate, this method allows for the facile introduction of a wide variety of substituents at the α-position. The reactions are typically high-yielding and the procedure offers a safer, more versatile alternative to the classical Strecker synthesis. This makes it a highly valuable tool for researchers in synthetic organic chemistry and for professionals engaged in the development of novel pharmaceutical agents.

(Dibutylamino)acetonitrile in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Dibutylamino)acetonitrile is a member of the dialkylaminoacetonitrile class of compounds. While direct, documented applications of this compound in the synthesis of commercial pharmaceutical intermediates are not prevalent in publicly available literature, the broader class of aminoacetonitrile derivatives has shown significant utility in medicinal chemistry and organic synthesis. This document provides an overview of the potential applications of this compound based on the known reactivity of related compounds, such as its use as an amide synthon. A generalized, representative protocol is provided to illustrate its potential synthetic utility.

Introduction

Acetonitrile and its derivatives are fundamental building blocks and solvents in the pharmaceutical industry.[1][2][3][4] Acetonitrile itself is widely used as a solvent for reactions and crystallizations, as well as a starting material for the synthesis of various pharmaceutical intermediates, including vitamins and heterocyclic compounds.[1][5][6] The introduction of an amino group, as in this compound, offers a versatile functional handle for a range of chemical transformations.

Aminoacetonitrile derivatives have been identified as a promising class of synthetic anthelmintic compounds, highlighting their importance in drug discovery.[7] Furthermore, dialkylaminoacetonitrile derivatives have been effectively utilized as amide synthons in the preparation of heteroaryl amides, a common structural motif in many pharmaceuticals.[8] This suggests a potential key application for this compound in the synthesis of complex pharmaceutical intermediates.

Potential Applications and Synthetic Utility

The primary potential application of this compound in pharmaceutical synthesis is as a precursor for the introduction of a dibutylamino-acyl group. This is particularly relevant in the synthesis of amides, where the dialkylaminoacetonitrile can act as a synthetic equivalent of a secondary amide.

General Roles of Acetonitrile and its Derivatives in Pharmaceutical Synthesis
Application AreaRole of Acetonitrile/DerivativesSignificance in Pharmaceutical Synthesis
Reaction Solvent Provides a polar aprotic medium for a wide range of organic reactions.Enables dissolution of diverse reactants and reagents, facilitating reactions such as nucleophilic substitutions and organometallic catalysis.[2][3][6]
Starting Material Source of a two-carbon nitrile-containing fragment.Used in the synthesis of vitamins (e.g., Vitamin B1), heterocyclic compounds, and other key intermediates.[1][5]
Amide Synthon Dialkylaminoacetonitriles can be converted to the corresponding amides.Offers an alternative route for the formation of amide bonds, which are prevalent in drug molecules.[8]
Medicinal Chemistry Aminoacetonitrile derivatives have shown biological activity.Serve as a scaffold for the development of new therapeutic agents, such as anthelmintics.[7]

Experimental Protocols

The following is a representative, generalized protocol for the synthesis of a heteroaryl amide using a dialkylaminoacetonitrile, such as this compound, as an amide synthon. This protocol is based on the established methodology of using dialkylaminoacetonitrile derivatives in sequential SNAr substitution and oxidation.[8]

Reaction: Synthesis of a Heteroaryl Dibutylamide

Principle: A heteroaryl halide is first reacted with this compound in a nucleophilic aromatic substitution (SNAr) reaction. The resulting α-(dibutylamino)heteroarylacetonitrile is then oxidized to the corresponding heteroaryl dibutylamide.

Materials:

  • This compound

  • A suitable heteroaryl halide (e.g., 2-chloropyridine, 2-chloropyrimidine)

  • A non-nucleophilic base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP))

  • Oxidizing agent (e.g., Nickel Peroxide hydrate (NiO₂·H₂O))

  • Reaction vessel, stirring apparatus, and standard laboratory glassware

  • Purification supplies (e.g., silica gel for chromatography, appropriate solvents)

Procedure:

  • SNAr Reaction: a. To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the heteroaryl halide (1.0 eq) and the anhydrous solvent. b. Add the base (1.1 - 1.5 eq) to the solution and stir. c. Slowly add this compound (1.1 eq) to the reaction mixture at room temperature. d. The reaction may be heated to facilitate the substitution, with the temperature and reaction time being dependent on the reactivity of the heteroaryl halide. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). e. Upon completion, cool the reaction to room temperature.

  • Oxidation: a. To the crude reaction mixture containing the α-(dibutylamino)heteroarylacetonitrile, add the oxidizing agent (e.g., NiO₂·H₂O, 2-5 eq). b. Stir the mixture vigorously at room temperature. The reaction is typically exothermic and should be monitored. c. Monitor the oxidation by TLC or LC-MS until the starting material is consumed. d. Upon completion, quench the reaction by the addition of a suitable reagent (e.g., a saturated solution of sodium thiosulfate if a peroxide-based oxidant is used).

  • Work-up and Purification: a. Filter the reaction mixture to remove any solid residues. b. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel to yield the desired heteroaryl dibutylamide.

Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis and the general reaction pathway.

G cluster_0 Synthesis of Heteroaryl Dibutylamide start Start: Heteroaryl Halide and this compound snar S_NAr Reaction (Base, Solvent) start->snar intermediate Intermediate: α-(Dibutylamino)heteroarylacetonitrile snar->intermediate oxidation Oxidation (Oxidizing Agent) intermediate->oxidation product Final Product: Heteroaryl Dibutylamide oxidation->product purification Purification (Chromatography) product->purification end End purification->end

Caption: Workflow for the synthesis of a heteroaryl dibutylamide.

G cluster_1 General Reaction Pathway Reactants Heteroaryl-X + (Bu)₂N-CH₂-CN SNAr_step Nucleophilic Aromatic Substitution Reactants->SNAr_step Base Intermediate Heteroaryl-CH(CN)-N(Bu)₂ SNAr_step->Intermediate Oxidation_step Oxidation Intermediate->Oxidation_step [O] Product Heteroaryl-C(=O)-N(Bu)₂ Oxidation_step->Product

Caption: General reaction scheme for amide synthesis.

Conclusion

While specific documented examples for the use of this compound in pharmaceutical intermediate synthesis are scarce, its chemical structure suggests a valuable role as a synthetic tool. Based on the established chemistry of related dialkylaminoacetonitriles, it holds potential as an effective amide synthon, particularly for the synthesis of heteroaryl amides which are key components of many drug molecules. The provided generalized protocol and workflows offer a foundational approach for researchers and scientists to explore the utility of this compound in their drug development programs. Further research and process optimization would be required to validate and implement its use for specific pharmaceutical targets.

References

Application Notes and Protocols for (Dibutylamino)acetonitrile-Mediated Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Dibutylamino)acetonitrile is an α-aminonitrile, a class of organic compounds characterized by an amino group and a nitrile group attached to the same carbon atom. These compounds are valuable intermediates in organic synthesis, primarily for the preparation of α-amino acids and various nitrogen-containing heterocyclic compounds. The reactivity of α-aminonitriles like this compound is predominantly associated with the well-established Strecker reaction, one of the most fundamental methods for synthesizing amino acids.

While specific, detailed literature on the reaction mechanisms and protocols exclusively mediated by this compound is not extensively available, its reactivity can be understood through the general principles of α-aminonitrile chemistry. This document provides an overview of the plausible reaction mechanisms, generalized experimental protocols, and the expected utility of this compound in synthetic applications, based on established knowledge of similar compounds.

Plausible Mechanism of Action: The Strecker Reaction

The primary role of α-aminonitriles such as this compound in organic synthesis is as a precursor or intermediate in the Strecker synthesis of α-amino acids and their derivatives. The overall transformation involves the reaction of an aldehyde or ketone with an amine and a cyanide source. This compound can be conceptualized as being formed from the reaction of dibutylamine, formaldehyde (or a formaldehyde equivalent), and a cyanide source.

The general mechanism of the Strecker synthesis proceeds in two main stages:

  • Imine Formation: An aldehyde or ketone reacts with an amine (in this context, dibutylamine) to form an imine (or iminium ion) intermediate. This reaction is typically catalyzed by acid or base and involves the elimination of a water molecule.

  • Cyanide Addition: A nucleophilic cyanide source then attacks the electrophilic carbon of the imine, leading to the formation of the α-aminonitrile.

The resulting α-aminonitrile can then be hydrolyzed to yield the corresponding α-amino acid.

Below is a generalized mechanistic pathway for the formation of an α-aminonitrile, which is the class of compounds to which this compound belongs.

Strecker_Mechanism cluster_0 Imine Formation cluster_1 Cyanide Addition Aldehyde R-CHO Hemiaminal R-CH(OH)NR'R'' Aldehyde->Hemiaminal + R'R''NH Amine R'R''NH Iminium [R-CH=NR'R'']⁺ Hemiaminal->Iminium - H₂O Aminonitrile R-CH(CN)NR'R'' Iminium->Aminonitrile + CN⁻ Cyanide CN⁻

Figure 1: Generalized mechanism for the formation of an α-aminonitrile via the Strecker reaction.

Applications in Organic Synthesis

This compound can serve as a building block for the synthesis of more complex molecules, particularly N,N-dibutyl substituted α-amino acids and their derivatives. These compounds may be of interest in medicinal chemistry and materials science due to the lipophilic nature of the butyl groups.

Experimental Protocols

While a specific, validated protocol for a this compound-mediated reaction is not available in the literature, a general procedure for the synthesis of an α-aminonitrile using a secondary amine is provided below. This protocol should be considered a starting point and would require optimization for the specific substrates and reagents involved.

General Protocol for the Synthesis of an α-Aminonitrile

Materials:

  • Aldehyde (1.0 eq)

  • Dibutylamine (1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.1 eq)

  • Catalyst (e.g., a Lewis acid or a phase-transfer catalyst, optional, to be determined empirically)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, or toluene)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 eq) and the anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Add dibutylamine (1.0 eq) dropwise to the stirred solution.

  • If a catalyst is used, add it at this stage.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to facilitate imine formation. The progress of the reaction can be monitored by TLC or GC-MS.

  • Once imine formation is complete or has reached equilibrium, cool the reaction mixture back to 0 °C.

  • Slowly add trimethylsilyl cyanide (1.1 eq) dropwise. Caution: TMSCN is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature. The reaction is typically stirred for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude α-aminonitrile.

  • Purify the crude product by flash column chromatography or distillation.

Workflow for α-Aminonitrile Synthesis

Workflow A Combine Aldehyde and Solvent B Add Dibutylamine at 0 °C A->B C Stir to Form Imine B->C D Add TMSCN at 0 °C C->D E Reaction at Room Temperature D->E F Aqueous Workup E->F G Extraction F->G H Drying and Concentration G->H I Purification H->I J Characterization I->J

Figure 2: General experimental workflow for the synthesis of an α-aminonitrile.

Data Presentation

Due to the lack of specific experimental data for this compound-mediated reactions in the scientific literature, a quantitative data table cannot be provided at this time. For the development of any synthetic protocol involving this reagent, it would be necessary to systematically vary reaction parameters such as:

  • Solvent: Dichloromethane, acetonitrile, THF, toluene

  • Temperature: -78 °C, 0 °C, room temperature, elevated temperatures

  • Catalyst: Lewis acids (e.g., ZnCl₂, Ti(OiPr)₄), Brønsted acids, or phase-transfer catalysts

  • Reaction Time: Monitored from 1 hour to 48 hours

The results of such an optimization study would be tabulated to compare yields and purity under different conditions.

Conclusion and Future Outlook

This compound holds potential as a synthetic intermediate, likely participating in reactions analogous to the well-known Strecker synthesis. The information provided here serves as a foundational guide based on the general reactivity of α-aminonitriles. Researchers and professionals in drug development are encouraged to use these notes as a starting point for empirical investigation to establish optimized and validated protocols for their specific applications. Further research into the reactivity and applications of this compound would be a valuable contribution to the field of organic synthesis.

Experimental setup for reactions involving (Dibutylamino)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the synthesis and subsequent reactions of (Dibutylamino)acetonitrile. This versatile α-aminonitrile serves as a valuable building block in organic synthesis, offering pathways to various functionalized molecules, including custom amino acids, diamines, and more complex heterocyclic structures.

Synthesis of this compound

This compound can be synthesized via a Strecker-type reaction involving dibutylamine, formaldehyde, and a cyanide source. The following protocol is adapted from the well-established procedure for the synthesis of (Diethylamino)acetonitrile.

Experimental Protocol: Synthesis of this compound

Materials:

  • Dibutylamine

  • Formaldehyde solution (37-40% in water)

  • Sodium bisulfite (NaHSO₃)

  • Sodium cyanide (NaCN)

  • Water (H₂O)

  • Drierite (anhydrous calcium sulfate) or other suitable drying agent

  • Diethyl ether (for extraction, optional)

  • Standard laboratory glassware (beaker, dropping funnel, separatory funnel, distillation apparatus)

  • Stirring apparatus

  • Fume hood

Procedure:

  • Preparation of the Bisulfite Adduct: In a large beaker under a well-ventilated fume hood, dissolve sodium bisulfite (3.0 mol) in 750 mL of water. To this solution, add a 37-40% formaldehyde solution (3.0 mol).

  • Addition of Dibutylamine: Cool the mixture to approximately 35°C. Slowly add dibutylamine (3.0 mol) with manual or mechanical stirring. Allow the mixture to stand for 2 hours at room temperature.

  • Addition of Cyanide: Place the beaker in an ice bath to cool the reaction mixture. In a separate beaker, prepare a solution of sodium cyanide (3.0 mol) in 400 mL of water. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment. Slowly add the sodium cyanide solution to the reaction mixture with vigorous stirring to ensure thorough mixing of the two layers.

  • Reaction and Work-up: Continue stirring for an additional 1.5 hours. The this compound will form as an upper organic layer. Separate the upper nitrile layer using a separatory funnel.

  • Drying and Purification: Dry the crude product over a suitable drying agent like Drierite (25 g). The crude product can be purified by vacuum distillation to yield the pure this compound.

Synthesis Workflow

G cluster_prep Preparation of Bisulfite Adduct cluster_amine_add Amine Addition cluster_cyanide_add Cyanation cluster_purification Purification NaHSO3 Sodium Bisulfite BisulfiteAdduct Formaldehyde-Bisulfite Adduct NaHSO3->BisulfiteAdduct Formaldehyde Formaldehyde Formaldehyde->BisulfiteAdduct Intermediate1 Intermediate Adduct BisulfiteAdduct->Intermediate1 Dibutylamine Dibutylamine Dibutylamine->Intermediate1 CrudeProduct This compound (Crude) Intermediate1->CrudeProduct NaCN Sodium Cyanide NaCN->CrudeProduct Drying Drying (e.g., Drierite) CrudeProduct->Drying Distillation Vacuum Distillation Drying->Distillation PureProduct Pure this compound Distillation->PureProduct G A Protonation of Nitrile B Nucleophilic Attack by Water A->B C Proton Transfer B->C D Tautomerization to Amide C->D E Protonation of Amide Oxygen D->E F Nucleophilic Attack by Water E->F G Proton Transfer and Elimination of Ammonia F->G H Deprotonation to Carboxylic Acid G->H

Application Notes and Protocols: (Dibutylamino)acetonitrile in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (Dibutylamino)acetonitrile, also known as N,N-dibutylglycinonitrile, is an α-aminonitrile. These compounds are valuable intermediates in organic synthesis, particularly for the preparation of α-amino acids and nitrogen-containing heterocycles.[1][2] The most direct and efficient method for synthesizing α-aminonitriles is the Strecker reaction, a classic multicomponent reaction (MCR). This one-pot synthesis combines an aldehyde, an amine, and a cyanide source, offering high atom economy and procedural simplicity.[1][3][4][5]

These notes focus on the synthesis of this compound via the Strecker reaction, providing a detailed protocol and outlining the general significance of this MCR in generating synthetically useful building blocks.

Application: Synthesis of this compound via Strecker Reaction

The primary role of this compound in the context of multicomponent reactions is as a product of the Strecker synthesis. This three-component reaction involves the condensation of formaldehyde, dibutylamine, and a cyanide source. The resulting α-aminonitrile is a versatile precursor for further synthetic transformations.

Experimental Protocols

Protocol 1: Synthesis of this compound via a Three-Component Strecker Reaction

This protocol describes a general method for the synthesis of N,N-disubstituted α-aminonitriles, adapted for the specific preparation of this compound. The reaction proceeds via the formation of a transient iminium ion from formaldehyde and dibutylamine, which is then trapped by a cyanide nucleophile.

Materials:

  • Dibutylamine

  • Formaldehyde (37% aqueous solution or paraformaldehyde)

  • Potassium cyanide (KCN) or Trimethylsilyl cyanide (TMSCN)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar.

  • Amine and Aldehyde Addition: To the flask, add dibutylamine (1 equiv.). Cool the flask in an ice bath.

  • Slowly add an aqueous solution of formaldehyde (1.1 equiv.) to the stirred amine solution. Maintain the temperature below 10 °C. Stir the mixture for 30 minutes.

  • Cyanide Addition: In a separate beaker, dissolve potassium cyanide (1.2 equiv.) in a minimal amount of cold water. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • Slowly add the potassium cyanide solution to the reaction mixture using a dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes typical reaction parameters for the Strecker synthesis of α-aminonitriles, which can be applied to the synthesis of this compound.

AldehydeAmineCyanide SourceCatalystSolventTime (h)Yield (%)Reference
FormaldehydeDibutylamineKCNNone (acid/base mediated)Water/Dichloromethane12-2470-90 (estimated)General Protocol
BenzaldehydeAnilineTMSCNN-methyl Imidazolium AcetateNeat0.195[5]
Various AldehydesVarious AminesTMSCNB-MCM-41CH₂Cl₂0.5-290-98[6]
AldiminesTMSCNTBAPINOEtOH0.5-398-99[7]

Visualizations

Reaction Mechanism

The following diagram illustrates the mechanism of the Strecker reaction for the synthesis of this compound.

Strecker_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dibutylamine Dibutylamine Iminium Dibutyliminium Ion Dibutylamine->Iminium + Formaldehyde - H₂O Formaldehyde Formaldehyde Formaldehyde->Iminium Cyanide Cyanide (CN⁻) Product This compound Cyanide->Product Iminium->Product + CN⁻

Caption: Mechanism of the Strecker reaction.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of this compound.

Experimental_Workflow start Start: Combine Dibutylamine and Formaldehyde add_cyanide Add Cyanide Source start->add_cyanide 1. Form Iminium Ion Precursor react Stir at Room Temperature add_cyanide->react 2. Nucleophilic Addition workup Aqueous Work-up & Extraction react->workup 3. Quench and Separate dry Dry Organic Layer workup->dry 4. Remove Water concentrate Concentrate in vacuo dry->concentrate 5. Remove Solvent purify Purification (Distillation/Chromatography) concentrate->purify 6. Isolate Pure Product end_node Final Product: This compound purify->end_node

Caption: Synthesis and purification workflow.

References

Application Notes and Protocols: (Dibutylamino)acetonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential use of (dibutylamino)acetonitrile and related dialkylaminoacetonitriles as versatile building blocks in the synthesis of agrochemicals, with a specific focus on the anilinopyrimidine class of fungicides. While direct literature citing this compound in commercial agrochemical synthesis is limited, its chemical structure suggests its utility as a precursor for key heterocyclic intermediates. This document outlines a conceptual synthetic application and provides a detailed, established protocol for the synthesis of a crucial intermediate in the production of the fungicide cyprodinil.

Introduction to Anilinopyrimidine Fungicides

Anilinopyrimidine fungicides are a significant class of agricultural chemicals used to control a broad spectrum of plant pathogenic fungi. Their mode of action involves the inhibition of methionine biosynthesis, a crucial amino acid for fungal growth and development. A key member of this class is Cyprodinil, which is effective against diseases such as gray mold (Botrytis cinerea) and apple scab (Venturia inaequalis). The core structure of these fungicides is a substituted 2-anilinopyrimidine ring.

Conceptual Application of this compound in Pyrimidine Synthesis

This compound can be envisioned as a synthon for introducing a substituted amino group and a nitrile functionality. The nitrile group can be further manipulated to construct heterocyclic rings, such as the pyrimidine core of anilinopyrimidine fungicides. A plausible, albeit not explicitly documented, synthetic strategy could involve the reaction of a (dialkylamino)acetonitrile derivative in the formation of the pyrimidine ring, which is a central component of many agrochemicals.

Synthesis of a Key Agrochemical Intermediate: 2-Amino-4-cyclopropyl-6-methylpyrimidine

A critical intermediate in the synthesis of the fungicide Cyprodinil is 2-amino-4-cyclopropyl-6-methylpyrimidine. The established and widely practiced synthesis of this intermediate involves the condensation of a β-diketone, 1-cyclopropyl-butane-1,3-dione, with guanidine.[1] This reaction provides a reliable and efficient method for constructing the substituted pyrimidine ring.

Reaction Scheme:

G A 1-Cyclopropyl-butane-1,3-dione C 2-Amino-4-cyclopropyl-6-methylpyrimidine A->C H2O, 95°C B Guanidine Carbonate B->C

Caption: Synthesis of 2-Amino-4-cyclopropyl-6-methylpyrimidine.

Quantitative Data

The synthesis of 2-amino-4-cyclopropyl-6-methylpyrimidine from 1-cyclopropyl-butane-1,3-dione and guanidine carbonate is a well-established process. The following table summarizes the typical quantitative data for this reaction.

ParameterValueReference
Starting Material 11-Cyclopropyl-butane-1,3-dione[1]
Starting Material 2Guanidine Carbonate[1]
SolventWater[1]
Reaction Temperature95°C[1]
Reaction Time5 hours[1]
Product Yield~33% (based on diketone)[1]
Melting Point113-115°C[1]

Experimental Protocol: Synthesis of 2-Amino-4-cyclopropyl-6-methylpyrimidine

This protocol details the laboratory-scale synthesis of the key intermediate for the fungicide Cyprodinil.

Materials:

  • 1-Cyclopropyl-butane-1,3-dione (10 g)

  • Guanidine carbonate (15 g)

  • Water (150 ml)

  • Ethylene chloride

  • Magnesium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a 250 ml round-bottom flask, add 10 g of 1-cyclopropyl-butane-1,3-dione and 150 ml of water.

  • Add 15 g of guanidine carbonate to the mixture.

  • Heat the mixture to 95°C with continuous stirring.

  • Maintain the reaction at 95°C for 5 hours.

  • After 5 hours, cool the reaction mixture and concentrate it by evaporation under reduced pressure to a volume of approximately 50 ml.

  • Transfer the cooled aqueous concentrate to a separatory funnel.

  • Extract the aqueous layer three times with 100 ml portions of ethylene chloride.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase by evaporation under reduced pressure.

  • The resulting residue will crystallize to yield approximately 5 g of 2-amino-4-cyclopropyl-6-methylpyrimidine.

Logical Workflow for Agrochemical Synthesis:

G cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis cluster_2 Application Diketone 1-Cyclopropyl-butane-1,3-dione Intermediate 2-Amino-4-cyclopropyl-6-methylpyrimidine Diketone->Intermediate Condensation Guanidine Guanidine Guanidine->Intermediate Fungicide Cyprodinil (Anilinopyrimidine Fungicide) Intermediate->Fungicide Coupling Reaction Aniline_Derivative Substituted Aniline Aniline_Derivative->Fungicide Application Fungicidal Formulation for Crop Protection Fungicide->Application

Caption: Overall workflow from intermediate to fungicidal application.

Conclusion

While the direct application of this compound in large-scale agrochemical synthesis is not prominently featured in public-domain literature, its potential as a synthon for heterocyclic chemistry remains. The synthesis of key agrochemical intermediates, such as the pyrimidine core of anilinopyrimidine fungicides, is well-established through alternative routes. The provided protocol for the synthesis of 2-amino-4-cyclopropyl-6-methylpyrimidine offers a practical and reproducible method for obtaining a crucial building block for the fungicide cyprodinil, illustrating a fundamental reaction in agrochemical manufacturing. Researchers are encouraged to explore novel synthetic pathways, potentially involving dialkylaminoacetonitriles, to innovate in the field of agrochemical development.

References

Synthetic Routes to Functionalized Amines from (Dibutylamino)acetonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of functionalized amines derived from (dibutylamino)acetonitrile. This versatile starting material offers a gateway to a variety of amine structures through key transformations including α-alkylation, nitrile reduction, and nitrile hydrolysis. The protocols outlined below are based on established chemical principles and aim to provide a practical guide for laboratory synthesis.

Introduction

This compound is a valuable building block in organic synthesis, featuring a nitrile group that can be transformed into an amine or a carboxylic acid, and an adjacent α-carbon that can be functionalized through deprotonation and subsequent reaction with electrophiles. These characteristics allow for the synthesis of a diverse range of functionalized amines, which are important scaffolds in medicinal chemistry and materials science. This document details the primary synthetic pathways originating from this precursor.

Core Synthetic Pathways

The functionalization of this compound primarily revolves around three key reaction types:

  • α-Alkylation: Introduction of alkyl or other functional groups at the carbon atom adjacent to the nitrile and the amino group.

  • Nitrile Reduction: Conversion of the nitrile group into a primary amine, leading to the formation of ethylenediamine derivatives.

  • Nitrile Hydrolysis: Transformation of the nitrile group into a carboxylic acid, yielding α-amino acid derivatives.

These pathways can be visualized in the following workflow diagram:

G start This compound alkylation α-Alkylation start->alkylation 1. Strong Base 2. Electrophile (R-X) reduction Nitrile Reduction start->reduction Reducing Agent (e.g., LiAlH4) hydrolysis Nitrile Hydrolysis start->hydrolysis Acid or Base H2O product1 α-Substituted (Dibutylamino)acetonitriles alkylation->product1 product2 N,N-Dibutylethylenediamine Derivatives reduction->product2 product3 N,N-Dibutyl-α-amino Acids hydrolysis->product3

Caption: Key synthetic transformations of this compound.

α-Alkylation of this compound

The α-proton of this compound is acidic due to the inductive effect of the adjacent nitrile and amino groups. This allows for deprotonation with a strong, non-nucleophilic base to form a stabilized carbanion, which can then react with various electrophiles.

General Workflow

G cluster_0 Deprotonation cluster_1 Alkylation start This compound base Strong Base (e.g., LDA) carbanion Carbanion Intermediate base->carbanion electrophile Electrophile (R-X) carbanion->electrophile product α-Alkylated Product electrophile->product

Caption: Workflow for the α-alkylation of this compound.

Experimental Protocol: Alkylation with an Alkyl Halide

This protocol describes a general procedure for the α-alkylation of this compound using lithium diisopropylamide (LDA) as the base and an alkyl halide as the electrophile.

Materials:

  • This compound

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of LDA: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.0 equivalent) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.

  • Deprotonation: To the freshly prepared LDA solution at -78 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the carbanion.

  • Alkylation: Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ParameterCondition
Base Lithium Diisopropylamide (LDA)
Solvent Anhydrous Tetrahydrofuran (THF)
Deprotonation Temp. -78 °C
Alkylation Temp. -78 °C to Room Temperature
Reaction Time 12-18 hours
Typical Yield 60-85%

Reduction of this compound to N,N-Dibutylethylenediamine Derivatives

The nitrile group can be readily reduced to a primary amine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄), yielding an N,N-dibutylethylenediamine derivative.

Experimental Protocol: LiAlH₄ Reduction

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • 15% Aqueous sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, place LiAlH₄ (1.5 equivalents) under an inert atmosphere. Add anhydrous diethyl ether to form a slurry.

  • Addition of Nitrile: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ slurry at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Work-up (Fieser method): Cool the reaction mixture in an ice bath. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LiAlH₄ in grams used. A granular precipitate should form.

  • Isolation: Filter the precipitate and wash it thoroughly with diethyl ether. Dry the combined filtrate and washes over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude diamine. Further purification can be achieved by distillation under reduced pressure.

ParameterCondition
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous Diethyl Ether or THF
Temperature Reflux
Reaction Time 4-6 hours
Typical Yield 70-90%

Hydrolysis of this compound to N,N-Dibutyl-α-amino Acids

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This transformation provides access to N,N-disubstituted α-amino acids.

Experimental Protocol: Acid-Catalyzed Hydrolysis

Materials:

  • This compound

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Sodium hydroxide (NaOH) for neutralization

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent) with a 6 M aqueous solution of hydrochloric acid.

  • Hydrolysis: Heat the mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After cooling to room temperature, carefully neutralize the reaction mixture with a concentrated solution of NaOH until the amino acid precipitates or the pH is isoelectric.

  • Purification: The precipitated amino acid can be collected by filtration, washed with cold water, and dried. If the amino acid is water-soluble, extraction or ion-exchange chromatography may be necessary.

ParameterCondition
Reagent 6 M Hydrochloric Acid
Solvent Water
Temperature Reflux
Reaction Time 12-24 hours
Typical Yield 50-70%

Note: Basic hydrolysis using a strong base like sodium hydroxide is also a viable method, though reaction conditions may need to be optimized to avoid side reactions.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Strong bases like n-butyllithium and reducing agents like lithium aluminum hydride are pyrophoric and react violently with water. Handle with extreme care under an inert atmosphere.

  • Concentrated acids and bases are corrosive. Handle with appropriate care.

These protocols provide a foundation for the synthesis of a variety of functionalized amines from this compound. The specific conditions may require optimization depending on the scale of the reaction and the nature of the substrates and reagents used.

Troubleshooting & Optimization

Optimizing reaction conditions for (Dibutylamino)acetonitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of (Dibutylamino)acetonitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your reaction conditions.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete formation of the intermediate N,N-dibutyliminium ion.- Ensure the formaldehyde solution is fresh and at the correct concentration. - Check the purity of the dibutylamine. - Allow sufficient reaction time for the initial condensation before adding the cyanide source.
2. Ineffective cyanide addition.- Verify the quality and solubility of the cyanide salt (e.g., NaCN or KCN). - Ensure efficient stirring to promote reaction between the aqueous and organic phases.
3. Reaction temperature is too low.- While the initial condensation is often performed at or below room temperature, gentle warming may be required. Monitor the reaction closely to avoid side reactions.
Formation of Oily By-products 1. Polymerization of formaldehyde.- Use a stabilized formaldehyde solution or prepare fresh from paraformaldehyde. - Avoid excessively high reaction temperatures.
2. Side reactions of the iminium ion.- Add the cyanide source promptly after the formation of the iminium ion. - Maintain the recommended reaction temperature.
Product is Difficult to Purify 1. Presence of unreacted starting materials.- Ensure the stoichiometry of the reactants is correct to drive the reaction to completion. - Perform an aqueous wash to remove water-soluble starting materials and salts.
2. Formation of high-boiling point impurities.- Utilize vacuum distillation for purification. This compound is expected to have a higher boiling point than lower alkylaminoacetonitriles.
Reaction Stalls 1. pH of the reaction mixture is not optimal.- The Strecker synthesis is generally favored under neutral to slightly acidic conditions to promote iminium ion formation.[1]
2. Poor mixing of reactants.- Use a suitable solvent or ensure vigorous stirring to facilitate interaction between all reactants, especially if a biphasic system is formed.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound is a variation of the Strecker synthesis.[2][3] The reaction proceeds in two main stages. First, dibutylamine reacts with formaldehyde to form an N,N-dibutyliminium ion. In the second stage, a nucleophilic cyanide ion attacks the iminium ion to form the final product, this compound.[2][3]

Q2: What are the key safety precautions for this synthesis?

A2: This synthesis involves highly toxic materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Hydrogen cyanide (HCN) gas may be evolved, especially if the reaction mixture becomes acidic.[4] Always handle cyanide salts with extreme care and have an appropriate quenching agent and emergency plan in place.

Q3: Can I use other aldehydes besides formaldehyde?

A3: Yes, the Strecker synthesis is versatile and can be performed with a variety of aldehydes and ketones.[3] Using a different aldehyde will result in a substituted α-aminonitrile.

Q4: My yield is consistently low. What are the most critical parameters to optimize?

A4: The most critical parameters for yield optimization are the quality and stoichiometry of your reactants, the reaction temperature, and the reaction time. Ensure your dibutylamine and formaldehyde are pure. A slight excess of one reactant may be used to drive the reaction to completion. Temperature control is crucial to prevent side reactions.

Q5: How should I purify the final product?

A5: The crude product, which is typically an oil, should be separated from the aqueous layer and dried. Purification is best achieved by vacuum distillation.[4] Given the structure, this compound will have a relatively high boiling point, making vacuum distillation necessary to prevent decomposition at atmospheric pressure.

Experimental Protocols

The following is a detailed experimental protocol adapted from a known procedure for a similar compound, diethylaminoacetonitrile.[4]

Materials:

  • Dibutylamine

  • Formaldehyde solution (37-40%)

  • Sodium metabisulfite (or sodium bisulfite)

  • Sodium cyanide

  • Water

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Dichloromethane (for extraction, optional)

Procedure:

  • Preparation of the Bisulfite Adduct: In a flask equipped with a stirrer, add a solution of sodium metabisulfite in water. To this, slowly add the formaldehyde solution while stirring and maintaining the temperature around 20-25°C.

  • Formation of the Iminium Ion Precursor: Cool the mixture and then add dibutylamine dropwise with continuous stirring. Allow the mixture to react for a couple of hours at room temperature.

  • Cyanide Addition: In a separate beaker, dissolve sodium cyanide in water. Carefully and slowly add this cyanide solution to the reaction mixture. Caution: This step is exothermic and may release toxic gases. Ensure efficient cooling and ventilation.

  • Reaction: Stir the resulting mixture vigorously for several hours to ensure complete reaction. The product will likely form as an oily upper layer.

  • Workup: Separate the organic layer. The aqueous layer can be extracted with a suitable organic solvent like dichloromethane to maximize recovery. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Purification: After removing the drying agent by filtration, the solvent (if used) is removed under reduced pressure. The crude this compound is then purified by vacuum distillation.

Data Presentation

Table 1: Comparison of Physical Properties of Dialkylaminoacetonitriles

CompoundMolecular Weight ( g/mol )Boiling Point (°C/mmHg)Reference
Diethylaminoacetonitrile112.1761-63 / 14[4]
This compound168.28Estimated >100 / 14N/A

Note: The boiling point for this compound is an estimation based on the increased molecular weight compared to its diethyl- analog.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Steps cluster_workup Workup & Purification Dibutylamine Dibutylamine Mixing 1. Mix Dibutylamine and Formaldehyde Dibutylamine->Mixing Formaldehyde Formaldehyde Formaldehyde->Mixing NaCN Sodium Cyanide Cyanation 2. Add NaCN Solution NaCN->Cyanation Mixing->Cyanation Forms Iminium Ion Stirring 3. Stir Vigorously Cyanation->Stirring Separation 4. Phase Separation Stirring->Separation Drying 5. Dry Organic Layer Separation->Drying Distillation 6. Vacuum Distillation Drying->Distillation Product Pure this compound Distillation->Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Product Yield? CheckReagents Check Purity of Dibutylamine & Formaldehyde Start->CheckReagents Yes ImpureProduct Product Impure? Start->ImpureProduct No, yield is good CheckTemp Review Reaction Temperature CheckReagents->CheckTemp CheckStirring Ensure Efficient Stirring CheckTemp->CheckStirring CheckStoichiometry Verify Reactant Molar Ratios CheckStirring->CheckStoichiometry CheckStoichiometry->ImpureProduct Yield Improved OptimizeDistillation Optimize Vacuum Distillation (check vacuum level and temperature) ImpureProduct->OptimizeDistillation Yes Success Problem Resolved ImpureProduct->Success No AqueousWash Perform Aqueous Wash to Remove Salts OptimizeDistillation->AqueousWash AqueousWash->Success

Caption: Troubleshooting decision tree for synthesis optimization.

References

Common side products in reactions with (Dibutylamino)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Dibutylamino)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an α-aminonitrile compound. These types of molecules are valuable intermediates in organic synthesis, most notably in the Strecker synthesis of α-amino acids. They can also serve as precursors for the synthesis of N,N-disubstituted glycinamides and other nitrogen-containing compounds.

Q2: What are the main reactive sites on this compound?

This compound has two primary reactive sites: the nitrile group (-C≡N) and the tertiary amine group (-N(Bu)₂). The nitrile group is susceptible to hydrolysis and can act as a precursor to amides and carboxylic acids. The tertiary amine is basic and can be oxidized. The α-carbon to the nitrile group can also be deprotonated under strongly basic conditions, leading to other reactions.

Q3: What are the most common side products I should be aware of when using this compound?

The most common side products arise from the reactivity of the nitrile and tertiary amine functionalities. These include:

  • Hydrolysis products: N,N-Dibutylglycinamide and N,N-Dibutylglycine.

  • Oxidation product: this compound N-oxide.

  • Elimination product: Dibutylamine and hydrogen cyanide (or their respective salts).

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Formation of N,N-Dibutylglycinamide and/or N,N-Dibutylglycine as a side product.

Symptoms:

  • Presence of unexpected peaks in your analytical data (e.g., LC-MS, NMR) corresponding to the mass of N,N-Dibutylglycinamide or N,N-Dibutylglycine.

  • Lower than expected yield of the desired product.

Root Cause: This is due to the hydrolysis of the nitrile group. This reaction can be catalyzed by both acidic and basic conditions, and the presence of water in the reaction mixture is a key factor. Partial hydrolysis leads to the amide, while complete hydrolysis yields the carboxylic acid.

Troubleshooting Steps:

  • Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Use freshly distilled solvents and dry glassware.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.

  • Control of pH:

    • If your reaction is acid-catalyzed: Use a non-aqueous acid source if possible. Minimize the amount of water introduced with aqueous acids.

    • If your reaction is base-catalyzed: Use a non-hydroxide base (e.g., an alkoxide or a hindered amine base) if the reaction chemistry allows.

  • Temperature Control: Hydrolysis is often accelerated at higher temperatures. If possible, run the reaction at a lower temperature.

  • Work-up Procedure: During the work-up, minimize contact time with aqueous acidic or basic solutions. Neutralize the reaction mixture promptly and extract the product into an organic solvent.

Data Summary: Hydrolysis of this compound

ConditionPrimary ProductSecondary ProductMitigation Strategy
Mild Acidic (aq.), HeatN,N-DibutylglycinamideN,N-DibutylglycineUse anhydrous conditions, lower temperature.
Strong Acidic (aq.), HeatN,N-Dibutylglycine-Use anhydrous conditions, lower temperature.
Mild Basic (aq.), HeatN,N-DibutylglycinamideN,N-DibutylglycineUse non-hydroxide base, anhydrous conditions.
Strong Basic (aq.), HeatN,N-Dibutylglycine-Use non-hydroxide base, anhydrous conditions.

Experimental Protocol: General Procedure for Minimizing Hydrolysis in a Reaction

  • Dry all glassware in an oven at >100°C for several hours and cool under a stream of dry nitrogen or in a desiccator.

  • Use freshly distilled, anhydrous solvents. Solvents can be dried over appropriate drying agents (e.g., sodium/benzophenone for ethers, calcium hydride for halogenated solvents).

  • Add all reagents via syringe through a septum under a positive pressure of an inert gas (nitrogen or argon).

  • If an acid or base is required, consider using a non-aqueous source. For example, HCl in dioxane instead of aqueous HCl.

  • Maintain the reaction at the lowest effective temperature.

  • Upon completion, quench the reaction with a neutral or buffered aqueous solution at low temperature before proceeding with extraction.

Issue 2: Formation of this compound N-oxide.

Symptoms:

  • An unexpected product with a mass increase of 16 amu compared to the starting material.

  • Discoloration of the reaction mixture (sometimes).

Root Cause: The tertiary amine group is susceptible to oxidation, forming an N-oxide. This can occur in the presence of common oxidizing agents or even air over prolonged periods, especially in the presence of light or metal catalysts.

Troubleshooting Steps:

  • Avoid Oxidizing Agents: If your reaction does not require an oxidant, ensure that no oxidizing impurities are present in your reagents.

  • Degas Solvents: For sensitive reactions, degas solvents to remove dissolved oxygen. This can be done by bubbling an inert gas through the solvent or by freeze-pump-thaw cycles.

  • Protect from Light: Some oxidation reactions are photochemically initiated. Protect your reaction from light by wrapping the flask in aluminum foil.

  • Use of Antioxidants: In some cases, a small amount of an antioxidant can be added to the reaction mixture, but this should be tested for compatibility with the desired reaction.

Data Summary: Oxidation of this compound

Oxidizing AgentExpected Product
Hydrogen Peroxide (H₂O₂)This compound N-oxide
Potassium Permanganate (KMnO₄)Complex mixture, potential for C-N bond cleavage
Air (O₂) over timeThis compound N-oxide (slow)

Experimental Protocol: General Procedure for Oxidation to N,N-Dibutylglycinamide (as a potential synthetic route)

While often a side product, oxidation can be a synthetic route to the corresponding amide.

  • Dissolve this compound in a suitable solvent like methanol or acetonitrile.

  • Cool the solution in an ice bath.

  • Slowly add an oxidizing agent, such as hydrogen peroxide (30% aqueous solution). The reaction of acetonitrile with hydrogen peroxide in an alkaline medium is known as the Radzisewski reaction and can produce amides.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench any remaining oxidant (e.g., with sodium sulfite solution) and work up the reaction mixture.

Issue 3: Retro-Strecker Reaction (Elimination of HCN).

Symptoms:

  • Formation of dibutylamine or its corresponding salt.

  • Detection of cyanide in the reaction mixture or off-gassing (handle with extreme caution in a well-ventilated fume hood).

Root Cause: α-Aminonitriles can undergo a retro-Strecker reaction, especially under basic conditions or at elevated temperatures, to regenerate an iminium ion intermediate and a cyanide source. The iminium ion can then be hydrolyzed to an aldehyde/ketone and an amine. In the case of this compound, this would lead to dibutylamine.

Troubleshooting Steps:

  • Avoid Strong Bases: If possible, use milder basic conditions.

  • Temperature Control: Keep the reaction temperature as low as possible.

  • pH Control: Maintain a neutral or slightly acidic pH if the desired reaction allows.

Visualizations

Hydrolysis_Pathway Start This compound Amide N,N-Dibutylglycinamide Start->Amide H₂O, H⁺ or OH⁻ (mild) Acid N,N-Dibutylglycine Amide->Acid H₂O, H⁺ or OH⁻ (strong)

Caption: Hydrolysis pathway of this compound.

Oxidation_Pathway Start This compound N_Oxide This compound N-oxide Start->N_Oxide [O] (e.g., H₂O₂)

Caption: Oxidation of the tertiary amine in this compound.

Retro_Strecker_Pathway Start This compound Intermediate Iminium Ion + CN⁻ Start->Intermediate Base or Heat Products Dibutylamine + Formaldehyde Intermediate->Products H₂O

Caption: Retro-Strecker decomposition of this compound.

References

Technical Support Center: Purification of Crude (Dibutylamino)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (Dibutylamino)acetonitrile. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Product loss or degradation during distillation.

  • Question: I am losing a significant amount of my this compound product during distillation, or the distillate is discolored, suggesting degradation. What could be the cause and how can I prevent this?

  • Answer: High temperatures required for atmospheric distillation can lead to the degradation of aminonitriles. This compound is a high-boiling point liquid, and prolonged exposure to heat can cause decomposition or side reactions.

    Troubleshooting Steps:

    • Vacuum Distillation: The most critical step is to perform the distillation under reduced pressure (vacuum). This significantly lowers the boiling point, minimizing thermal stress on the compound. For the related compound, (N-Butylamino)acetonitrile, a boiling point of 85 °C at 9 mm Hg has been reported. A similar range should be targeted for this compound.

    • Inert Atmosphere: Amines can be susceptible to oxidation at high temperatures. Conducting the distillation under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

    • Fractional Distillation: If you suspect the presence of impurities with close boiling points, use a fractional distillation setup (e.g., a Vigreux or packed column) to improve separation efficiency.

    • Monitor Temperature Carefully: Use a thermometer to monitor the vapor temperature (head temperature) during distillation. A stable boiling point indicates the collection of a pure fraction.

Issue 2: Poor separation and peak tailing during column chromatography.

  • Question: I am trying to purify this compound using silica gel column chromatography, but I am observing significant peak tailing and poor separation. Why is this happening and what can I do to improve it?

  • Answer: The basic nature of the tertiary amine group in this compound leads to strong interactions with the acidic silanol groups on the surface of silica gel.[1] This interaction causes the compound to "stick" to the column, resulting in broad, tailing peaks and poor separation.

    Troubleshooting Steps:

    • Add a Competing Amine: To mitigate the interaction with silica, add a small amount of a competing amine, such as triethylamine (typically 0.1-1%), to your eluent system.[1] The triethylamine will preferentially interact with the acidic sites on the silica, allowing your product to elute more symmetrically.

    • Use an Amine-Functionalized Stationary Phase: A more effective but potentially more expensive option is to use an amine-functionalized silica gel (KP-NH) column.[1] This stationary phase has a less acidic surface, which minimizes the strong interactions with basic compounds and improves peak shape.[1]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or reverse-phase chromatography (C18) with an appropriate mobile phase.

    • Solvent System Optimization: For normal-phase chromatography on silica, a gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or isopropanol) is a good starting point. The addition of a small amount of a more polar solvent like methanol can help to elute strongly bound compounds.

Issue 3: The purified product is not stable and discolors over time.

  • Question: My purified this compound appears pure initially but turns yellow or brown upon storage. What is causing this instability?

  • Answer: Amines, in general, are prone to air oxidation, which can lead to the formation of colored impurities. This process can be accelerated by light and the presence of trace impurities.

    Troubleshooting Steps:

    • Storage Conditions: Store the purified product under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.

    • Light Protection: Use amber-colored vials or store the product in the dark to prevent light-induced degradation.

    • Low Temperature: Storing the product at a low temperature (e.g., in a refrigerator or freezer) can slow down the rate of degradation.

    • High Purity: Ensure that the product is of high purity, as trace metal impurities can catalyze oxidation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude this compound?

A1: If synthesized via a Strecker-type reaction from dibutylamine, formaldehyde (or its equivalent), and a cyanide source, potential impurities could include:

  • Unreacted starting materials: Dibutylamine, formaldehyde, cyanide salts.

  • Intermediates: Imines or hemiaminals.

  • By-products: Products from the polymerization of formaldehyde or cyanide, or side reactions of the amine.

  • Solvent residues from the reaction and workup.

Q2: What is the expected boiling point of this compound?

Q3: Can I purify this compound by recrystallization?

A3: this compound is a liquid at room temperature, so direct recrystallization is not feasible. However, it is possible to form a salt of the tertiary amine by reacting it with an acid (e.g., hydrochloric acid or oxalic acid). These salts are often crystalline solids and can be purified by recrystallization from a suitable solvent.[2] The purified salt can then be neutralized with a base to regenerate the pure liquid amine.

Q4: How can I assess the purity of my final product?

A4: The purity of this compound can be assessed using a combination of the following techniques:

  • Gas Chromatography (GC): To determine the percentage purity and identify any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Infrared (IR) Spectroscopy: To confirm the presence of the nitrile (C≡N) and amine functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Data Presentation

ParameterValueSource
Molecular Formula C₁₀H₂₀N₂[3]
Molecular Weight 168.28 g/mol [3]
CAS Number 18071-38-0[3]
Boiling Point (related compound) 85 °C @ 9 mm Hg ((N-Butylamino)acetonitrile)

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Charging the Flask: Charge the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually reduce the pressure to the desired level (e.g., 5-10 mm Hg).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at a constant temperature. The exact boiling point will depend on the pressure. Discard any initial low-boiling fractions (forerun) and stop the distillation before all the material has evaporated to avoid concentrating potentially explosive residues.

  • Storage: Transfer the purified liquid to a clean, dry, amber-colored vial and store under an inert atmosphere at a low temperature.

Protocol 2: Purification by Column Chromatography (with Triethylamine additive)

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) containing 0.5% triethylamine.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Purification_Workflow crude Crude this compound distillation Vacuum Distillation crude->distillation Primary Method chromatography Column Chromatography crude->chromatography Alternative/Secondary Method pure_product Pure this compound distillation->pure_product impurities1 Low-boiling Impurities distillation->impurities1 Separated impurities2 High-boiling Residue distillation->impurities2 Separated chromatography->pure_product impurities3 Polar/Non-polar Impurities chromatography->impurities3 Separated

Caption: General purification workflow for crude this compound.

Troubleshooting_Chromatography start Poor Separation/ Peak Tailing on Silica Gel reason Cause: Strong interaction of basic amine with acidic silica start->reason solution1 Add competing amine (e.g., 0.5% Triethylamine) to eluent reason->solution1 solution2 Use amine-functionalized silica (KP-NH) reason->solution2 solution3 Use alternative stationary phase (e.g., Alumina) reason->solution3 outcome Improved Peak Shape & Separation solution1->outcome solution2->outcome solution3->outcome

References

Troubleshooting low yields in (Dibutylamino)acetonitrile reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yields in the synthesis of (Dibutylamino)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main synthetic routes to this compound are the Strecker reaction and the alkylation of dibutylamine with a haloacetonitrile. The Strecker reaction is a one-pot, three-component reaction involving dibutylamine, formaldehyde, and a cyanide source (e.g., sodium cyanide or potassium cyanide). The alkylation route involves the reaction of dibutylamine with a reagent like chloroacetonitrile.

Q2: I am getting a very low yield in my Strecker reaction. What are the most likely causes?

A2: Low yields in the Strecker synthesis of this compound can stem from several factors:

  • Incomplete Imine Formation: The initial reaction between dibutylamine and formaldehyde to form the corresponding iminium ion is a crucial equilibrium step. Insufficient removal of water can shift the equilibrium back towards the starting materials.

  • Steric Hindrance: Dibutylamine is a bulky secondary amine, which can slow down the rate of both imine formation and subsequent nucleophilic attack by the cyanide ion.

  • Side Reactions: Formaldehyde can undergo polymerization, especially under basic conditions. Additionally, the Cannizzaro reaction of formaldehyde can occur, consuming the aldehyde.

  • Cyanide Concentration: The concentration and availability of the cyanide ion are critical. Poor solubility of the cyanide salt or a non-optimal pH can reduce the effective concentration of the nucleophile.

  • Reaction Temperature: The reaction is often exothermic. Poor temperature control can lead to the formation of byproducts.

Q3: Can the choice of cyanide source impact the reaction yield?

A3: Yes, the choice of cyanide source is important. While hydrogen cyanide (HCN) can be used, it is highly toxic and difficult to handle.[1][2] Sodium cyanide (NaCN) and potassium cyanide (KCN) are more common and are used in buffered aqueous media.[1] Trimethylsilyl cyanide (TMSCN) is another alternative that can be used under anhydrous conditions, sometimes in the presence of a Lewis acid catalyst.

Q4: What are some common byproducts in the synthesis of this compound?

A4: Common byproducts can include:

  • Dibutylformamide: This can arise from the hydrolysis of the product or from side reactions.

  • Products of Formaldehyde Polymerization: Paraformaldehyde or other polymers can form, complicating purification.

  • Unreacted Starting Materials: Due to the equilibrium nature of the initial steps, unreacted dibutylamine and formaldehyde may be present.

  • Cyanohydrin of Formaldehyde: Formaldehyde can react with the cyanide source to form glycolonitrile (formaldehyde cyanohydrin), which can then undergo further reactions.

Q5: How can I purify the final this compound product?

A5: Purification can be challenging due to the presence of polar byproducts and unreacted starting materials. A typical workup involves:

  • Extraction: The reaction mixture is typically extracted with an organic solvent like ether or dichloromethane.

  • Washing: The organic layer is washed with water to remove inorganic salts and water-soluble impurities. A brine wash is also recommended to aid in the separation of the aqueous and organic layers.

  • Drying: The organic layer should be dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Distillation: The final product is often purified by vacuum distillation.

  • Chromatography: For higher purity, column chromatography on silica gel may be necessary.

Troubleshooting Guide for Low Yields

Problem Potential Cause Suggested Solution
Low Conversion of Starting Materials Incomplete imine formation due to the presence of water.Ensure anhydrous conditions if using a non-aqueous solvent system. If in an aqueous system, consider using a dehydrating agent if compatible with other reagents.
Steric hindrance from the bulky dibutyl groups slowing down the reaction.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
Formation of a White Precipitate (Polymer) Polymerization of formaldehyde.Add the formaldehyde solution slowly to the reaction mixture to maintain a low concentration. Ensure the reaction temperature is well-controlled.
Low Product Isolation after Workup Product is partially soluble in the aqueous phase.Perform multiple extractions with the organic solvent. Saturate the aqueous layer with salt (brine) to decrease the solubility of the organic product in the aqueous phase.
Emulsion formation during extraction.Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.
Product Contaminated with Byproducts Inefficient purification.Utilize vacuum distillation for purification. If distillation is insufficient, consider column chromatography.

Quantitative Data on Yields of Homologous Aminonitriles

Amine Acetonitrile Derivative Reaction Type Yield (%) Reference
DiethylamineDiethylaminoacetonitrileStrecker (Diethylamine + Formaldehyde + NaCN)88-90Organic Syntheses
DibutylamineDi-n-propyl acetonitrile*Alkylation of Cyanacetic Ester80-83US Patent 4,155,929
DiphenylamineN,N-Diphenylamino acetonitrileAlkylation with Chloroacetonitrile56-74ResearchGate

*Note: Di-n-propyl acetonitrile is a structural isomer of this compound and is included for comparison of yields in reactions producing compounds of similar molecular weight.

Experimental Protocols

Key Experiment: Synthesis of this compound via Strecker Reaction

This protocol is adapted from the Organic Syntheses procedure for the preparation of Diethylaminoacetonitrile and should be performed in a well-ventilated fume hood due to the potential evolution of hydrogen cyanide.

Materials:

  • Dibutylamine

  • Formaldehyde (37-40% aqueous solution)

  • Sodium Cyanide (NaCN)

  • Sodium Bisulfite (NaHSO₃)

  • Diethyl Ether (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Water

Procedure:

  • Preparation of the Bisulfite Adduct: In a suitable reaction vessel, dissolve sodium bisulfite in water. To this solution, add the formaldehyde solution and warm the mixture gently (around 60°C).

  • Addition of Dibutylamine: Cool the mixture to approximately 35°C and add the dibutylamine with stirring. Allow the mixture to stand for about 2 hours.

  • Cyanation: Place the reaction vessel in an ice bath to cool the mixture. Prepare a solution of sodium cyanide in water and add it slowly to the reaction mixture with vigorous stirring, ensuring the temperature is kept low.

  • Reaction Completion: Continue stirring for an additional 1.5-2 hours after the cyanide addition is complete.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel. The product, this compound, should form an upper organic layer.

    • Separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine all organic layers.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by vacuum distillation.

Visualizations

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Workflow Start Low Yield of this compound Check_Starting_Materials Verify Purity of Reagents (Dibutylamine, Formaldehyde, Cyanide Source) Start->Check_Starting_Materials Check_Reaction_Conditions Review Reaction Parameters (Temperature, Time, Stoichiometry) Start->Check_Reaction_Conditions Analyze_Crude_Mixture Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) Start->Analyze_Crude_Mixture Incomplete_Reaction Incomplete Reaction? Analyze_Crude_Mixture->Incomplete_Reaction High amount of starting material Side_Reactions Significant Side Products? Analyze_Crude_Mixture->Side_Reactions Presence of unexpected peaks/spots Purification_Issues Product Loss During Workup? Analyze_Crude_Mixture->Purification_Issues Low recovery after purification Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time/temperature - Use a catalyst (e.g., Lewis acid) - Change solvent Incomplete_Reaction->Optimize_Conditions Side_Reactions->Optimize_Conditions Improve_Purification Optimize Purification: - Adjust pH during extraction - Use alternative purification (e.g., column chromatography) Purification_Issues->Improve_Purification End Improved Yield Optimize_Conditions->End Improve_Purification->End

Caption: A flowchart for troubleshooting low yields.

Signaling Pathway: Strecker Synthesis of this compound

Strecker_Synthesis Dibutylamine Dibutylamine Iminium_Ion Dibutyliminium Ion Dibutylamine->Iminium_Ion + Formaldehyde - H₂O Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Cyanide Cyanide (CN⁻) Product This compound Cyanide->Product Iminium_Ion->Product + CN⁻

Caption: The reaction pathway for the Strecker synthesis.

References

Technical Support Center: Improving Selectivity in Reactions Involving (Dibutylamino)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (Dibutylamino)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common challenges and improve reaction selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound, and how can they be minimized?

A1: The primary side reactions include over-alkylation, hydrolysis of the nitrile group, and enamine formation when reacting with carbonyl compounds. Minimizing these side reactions is crucial for achieving high selectivity and yield of the desired product.

Q2: How can I favor mono-alkylation over di-alkylation when reacting this compound with an alkyl halide?

A2: Di-alkylation is a common issue because the mono-alkylated product can be deprotonated and react further. To favor mono-alkylation, consider the following strategies:

  • Use of Excess Starting Material: Employing an excess of this compound compared to the alkylating agent can increase the probability of the alkylating agent reacting with the starting material rather than the mono-alkylated product.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can help to control the reaction rate and improve selectivity.

  • Choice of Base: Using a sterically hindered base may selectively deprotonate the less hindered starting material over the more substituted mono-alkylated product.

Q3: What conditions can lead to the hydrolysis of the nitrile group in this compound, and how can it be prevented?

A3: The nitrile group is susceptible to hydrolysis under both acidic and basic aqueous conditions, which can lead to the formation of the corresponding amide and subsequently the carboxylic acid.[1][2][3]

  • Acidic Hydrolysis: Heating with dilute aqueous acid will hydrolyze the nitrile to a carboxylic acid.[2]

  • Alkaline Hydrolysis: Heating with an aqueous solution of a strong base like sodium hydroxide will also lead to the formation of the carboxylate salt.[1][2] To prevent hydrolysis, ensure that all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). If an aqueous workup is necessary, it should be performed at low temperatures and as quickly as possible.

Q4: When reacting this compound with a ketone or aldehyde, how can I avoid the formation of an enamine?

A4: this compound is a secondary amine derivative and can react with aldehydes and ketones to form enamines, especially in the presence of an acid catalyst. To favor the desired reaction at the α-carbon of the acetonitrile, it is important to first deprotonate the α-carbon with a strong, non-nucleophilic base before the addition of the carbonyl compound. This creates a nucleophilic carbanion that will preferentially attack the carbonyl electrophile.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Mono-Alkylated Product
Potential Cause Troubleshooting Recommendation
Di-alkylation - Use a 1.5 to 2-fold excess of this compound. - Add the alkylating agent dropwise at a low temperature (e.g., -78 °C to 0 °C). - Consider using a less reactive alkylating agent if possible.
Incomplete Reaction - Ensure the base is strong enough to fully deprotonate the acetonitrile. - Verify the purity and reactivity of the alkylating agent. - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Decomposition of Reactants or Products - Run the reaction at a lower temperature. - Ensure the reaction is performed under an inert atmosphere to prevent side reactions with oxygen or moisture. - Choose a solvent that is stable under the reaction conditions.
Difficulties during Work-up and Purification - Use a quenching agent that minimizes product degradation. - Employ appropriate chromatographic techniques for purification, being mindful of the product's stability on silica gel.
Issue 2: Formation of Multiple Unidentified Byproducts
Potential Cause Troubleshooting Recommendation
Reaction Temperature is Too High Optimize the reaction temperature by starting at a low temperature and gradually increasing it while monitoring the reaction progress.
Presence of Impurities in Starting Materials Purify the this compound, alkylating agent, and solvent before use.
Side Reactions with the Solvent Choose an inert solvent that does not react with the base or the electrophile. Common choices include THF, diethyl ether, or toluene.
Reaction with Air or Moisture Use anhydrous solvents and reagents, and maintain an inert atmosphere throughout the reaction.

Experimental Protocols

Note: The following protocols are generalized based on reactions with analogous N,N-dialkylaminoacetonitriles. Optimization for this compound is recommended.

Protocol 1: Mono-Alkylation of this compound

This protocol aims to achieve selective mono-alkylation by using an excess of the starting aminonitrile and controlled addition of the electrophile.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or Sodium hydride (NaH))

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Under a nitrogen atmosphere, dissolve this compound (1.5 equivalents) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.5 equivalents) in THF to the cooled solution. Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Dissolve the alkyl halide (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel.

  • Add the alkyl halide solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional 2-4 hours, monitoring the progress by TLC.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Add diethyl ether and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Logical Workflow for Troubleshooting Low Yield in Alkylation

G Troubleshooting Low Yield in Alkylation Reactions start Low Yield of Mono-Alkylated Product check_dialkylation Check for Di-alkylation by LC-MS or NMR start->check_dialkylation dialkylation_present Di-alkylation Confirmed check_dialkylation->dialkylation_present no_dialkylation Di-alkylation Not Significant check_dialkylation->no_dialkylation increase_starting_material Increase Excess of this compound dialkylation_present->increase_starting_material Yes check_completion Check for Incomplete Reaction (Unreacted Starting Material) no_dialkylation->check_completion No slow_addition Slowly Add Alkylating Agent at Low Temperature increase_starting_material->slow_addition optimize_workup Optimize Work-up and Purification slow_addition->optimize_workup incomplete_reaction Incomplete Reaction Confirmed check_completion->incomplete_reaction complete_reaction Reaction Goes to Completion check_completion->complete_reaction stronger_base Use a Stronger Base incomplete_reaction->stronger_base Yes check_decomposition Check for Product Decomposition (Streaking on TLC, Dark Color) complete_reaction->check_decomposition No check_reagents Verify Purity of Reagents stronger_base->check_reagents check_reagents->optimize_workup decomposition_present Decomposition Observed check_decomposition->decomposition_present no_decomposition No Significant Decomposition check_decomposition->no_decomposition lower_temp Lower Reaction Temperature decomposition_present->lower_temp Yes no_decomposition->optimize_workup No inert_atmosphere Ensure Rigorous Inert Atmosphere lower_temp->inert_atmosphere inert_atmosphere->optimize_workup

Caption: A flowchart to systematically troubleshoot low yields in the mono-alkylation of this compound.

Signaling Pathway for Competing Reactions

G Competing Reaction Pathways cluster_alkylation Alkylation Pathway cluster_hydrolysis Hydrolysis Pathway (if water is present) start This compound + Base carbanion Carbanion Intermediate start->carbanion amide Amide start->amide + H2O / H+ or OH- mono_alkylated Mono-alkylated Product (Desired) carbanion->mono_alkylated + Alkyl Halide alkyl_halide Alkyl Halide di_alkylated Di-alkylated Product (Side Product) mono_alkylated->di_alkylated + Base, + Alkyl Halide water_acid H2O / H+ or OH- acid Carboxylic Acid amide->acid + H2O / H+ or OH-

Caption: A diagram illustrating the competing alkylation and hydrolysis pathways for this compound.

References

Preventing decomposition of (Dibutylamino)acetonitrile during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of (Dibutylamino)acetonitrile to prevent decomposition and ensure the integrity of your research materials.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: It is recommended to store this compound in a cool, dry, and well-ventilated place.[1][2][3][4] While a specific temperature range is not always provided, refrigeration at 2-8°C is a common practice for ensuring the long-term stability of reactive organic compounds. Always refer to the product-specific information on the label or safety data sheet.

Q2: What type of container should I use to store this compound?

A2: this compound should be stored in a tightly sealed, airtight container to prevent exposure to moisture and atmospheric contaminants.[1][2][4] Inert gas blanketing, for example with nitrogen or argon, can further protect the compound from degradation.

Q3: What are the main causes of this compound decomposition?

A3: The primary causes of decomposition are exposure to moisture, air (oxygen), light, and incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[1][3] The aminonitrile functionality is susceptible to hydrolysis.

Q4: What are the potential decomposition products of this compound?

A4: The main decomposition pathway is likely hydrolysis of the nitrile group, which can lead to the formation of (Dibutylamino)acetamide and subsequently (Dibutylamino)acetic acid.[5][6] Under certain conditions, other degradation pathways may occur.

Q5: How can I check the purity of my this compound sample?

A5: The purity of this compound can be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8][9][10][11][12][13][14][15][16] These methods can help identify and quantify impurities and degradation products.

Troubleshooting Guide

This guide will help you identify and resolve common issues related to the storage and handling of this compound.

Symptom Possible Cause Recommended Action
Discoloration (e.g., yellowing) of the liquid Oxidation or presence of impurities.- Minimize exposure to air by storing under an inert atmosphere (e.g., nitrogen or argon).- Check the purity of the material using analytical techniques like HPLC or GC-MS.
Presence of solid precipitate Polymerization or formation of insoluble degradation products.- Ensure the storage container is clean and free of contaminants.- Avoid exposure to incompatible materials.
Unexpected experimental results Decomposition of the starting material.- Verify the purity of the this compound using NMR, GC-MS, or HPLC before use.- Use freshly opened or recently purified material for sensitive reactions.
Ammonia-like odor Hydrolysis of the nitrile group, leading to the formation of byproducts.- Store the compound in a desiccator or glovebox to minimize exposure to moisture.- Ensure the container is tightly sealed.

Experimental Protocols

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify potential volatile impurities or degradation products.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph equipped with a mass spectrometer detector.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 400).

  • Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Integrate the peak areas of all detected compounds to calculate the relative purity. Compare the mass spectra of any impurities to a library (e.g., NIST) for tentative identification.

Purity Assessment by 1H NMR Spectroscopy

Objective: To assess the purity and structural integrity of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or Acetonitrile-d₃) in an NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition: Acquire a standard proton (¹H) NMR spectrum.

  • Data Analysis:

    • Integrate the signals corresponding to the protons of this compound. The expected chemical shifts will be characteristic of the dibutylamino and acetonitrile moieties.

    • Look for the presence of unexpected signals, which may indicate impurities or decomposition products. For example, the presence of a broad singlet in the amide region could suggest the formation of (Dibutylamino)acetamide.

    • The relative integration of impurity peaks compared to the main compound peaks can provide a semi-quantitative measure of purity.

Visualizations

DecompositionPathway DBAN This compound Amide (Dibutylamino)acetamide DBAN->Amide Hydrolysis H2O Moisture (H₂O) H2O->Amide AcidBase Acid/Base Catalyst AcidBase->Amide Acid (Dibutylamino)acetic Acid Amide->Acid Further Hydrolysis

Caption: Potential hydrolysis pathway of this compound.

TroubleshootingWorkflow cluster_observe Observation cluster_investigate Investigation cluster_action Action Observe Observe signs of decomposition (e.g., discoloration, precipitate, unexpected results) Purity Assess Purity (GC-MS, NMR, HPLC) Observe->Purity Storage Review Storage Conditions (Temperature, Atmosphere, Container) Observe->Storage Purify Purify if necessary (Distillation, Chromatography) Purity->Purify Impure Discard Discard if severely degraded Purity->Discard Degraded Adjust Adjust Storage Conditions (Cool, Dry, Inert Atmosphere) Storage->Adjust Purify->Adjust

References

Technical Support Center: (Dibutylamino)acetonitrile Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (Dibutylamino)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with scaling this synthesis from the laboratory to larger-scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful, safe, and efficient scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction pathway for synthesizing this compound? A1: The synthesis is typically achieved via a Strecker-type reaction, which is a three-component condensation of dibutylamine, formaldehyde, and a cyanide source, such as sodium or potassium cyanide.[1][2] This reaction forms an α-aminonitrile, in this case, this compound.

Q2: What are the primary challenges when scaling up this synthesis? A2: The main challenges include managing the reaction exotherm, ensuring adequate mixing in large reactors, controlling the rate of reagent addition, and dealing with potential side reactions like formaldehyde polymerization.[3][4] Product isolation and purification can also present difficulties at a larger scale, potentially affecting yield and purity.[5]

Q3: Why is temperature control so critical during scale-up? A3: The reaction is highly exothermic. In a large-volume reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient than in laboratory glassware.[4] Failure to control the temperature can lead to runaway reactions, decreased selectivity, formation of impurities, and potentially hazardous situations. For similar aminonitrile syntheses, maintaining a low temperature (e.g., 0-5°C) is crucial to prevent the formation of oily byproducts instead of the desired crystalline product.[6]

Q4: What are the key safety precautions for this reaction? A4: The primary hazard is the use of highly toxic sodium or potassium cyanide.[7] The reaction should be performed in a well-ventilated fume hood or a controlled reactor environment. It is critical to avoid acidic conditions that could generate hydrogen cyanide (HCN) gas.[7] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. A cyanide antidote kit should be readily available, and all personnel must be trained in its use.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the scale-up of this compound synthesis.

Problem 1: Low or No Product Yield
  • Question: My reaction yielded very little or no this compound. What went wrong?

  • Answer: Several factors could be responsible:

    • Poor Temperature Control: If the temperature rose significantly, side reactions may have predominated. Ensure your cooling system is adequate for the scale and that the addition of reagents is slow enough to maintain the target temperature.[6]

    • Reagent Quality: Verify the purity and concentration of your starting materials, especially the formaldehyde solution, which can degrade or polymerize over time.[6]

    • Inadequate Mixing: In large reactors, poor mixing can create localized zones with incorrect stoichiometry, hindering the reaction.[3][4] Ensure the agitation speed and impeller design are appropriate for the vessel size.

    • Incorrect pH: The reaction conditions must be carefully controlled. The generation of the intermediate iminium ion is a key step in the mechanism.[2][8]

Problem 2: Formation of a Thick Oil or Polymer
  • Question: Instead of a crystalline product, my reaction produced a thick, viscous oil or solid polymer. Why did this happen?

  • Answer: This is a common issue in reactions involving formaldehyde and is often linked to excessive temperatures.

    • High Temperature: As noted in similar syntheses, if the reaction temperature rises above a certain threshold (e.g., >10-15°C), an oil is often obtained instead of a crystalline product.[6] Strict temperature control at or below 5°C is recommended.

    • Formaldehyde Polymerization: Using aged formaldehyde that contains significant amounts of paraformaldehyde or allowing the reaction to get too hot can promote polymerization.[6]

    • Side Reactions: Acetonitrile itself can polymerize under certain conditions, such as high pressure or in the presence of strong acids or bases, though this is less common under Strecker conditions.[9][10]

Problem 3: Product Purity Issues
  • Question: My final product is impure. How can I improve its purity?

  • Answer: Impurities can arise from unreacted starting materials or side products.

    • Incomplete Reaction: Ensure the reaction is stirred for the recommended time after all reagents have been added to drive it to completion.[6]

    • Inefficient Workup: The washing and extraction steps are crucial for removing salts and water-soluble impurities. On a larger scale, the efficiency of washing filter cakes or performing liquid-liquid extractions can decrease.[3]

    • Purification Method: While the product may precipitate directly from the reaction mixture, recrystallization or distillation may be necessary to achieve high purity. However, recrystallization can sometimes lead to significant product loss.[11] Consider alternative purification methods like vacuum distillation for the liquid product.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow start Problem Encountered low_yield Low Yield start->low_yield impurity Impure Product start->impurity oily_product Oily/Polymeric Product start->oily_product check_temp Review Temperature Logs low_yield->check_temp check_mixing Evaluate Mixing Efficiency low_yield->check_mixing check_reagents Verify Reagent Quality low_yield->check_reagents impurity->check_temp review_workup Review Workup/Purification impurity->review_workup oily_product->check_temp temp_high Temperature Spikes Noted? check_temp->temp_high mixing_issue Agitation Adequate? check_mixing->mixing_issue reagent_issue Reagents Expired/Old? check_reagents->reagent_issue workup_issue Washing Inefficient? review_workup->workup_issue temp_high->check_mixing No solution_temp Improve Cooling / Slow Addition Rate temp_high->solution_temp Yes mixing_issue->check_reagents Yes solution_mixing Increase Agitation / Use Baffles mixing_issue->solution_mixing No reagent_issue->review_workup No solution_reagents Use Fresh Reagents reagent_issue->solution_reagents Yes solution_workup Increase Wash Volume / Reslurry workup_issue->solution_workup Yes

Caption: A decision tree for troubleshooting the synthesis of this compound.

Experimental Protocol and Data

This section provides a representative experimental protocol based on analogous Strecker-type syntheses.[6][11] Parameters should be optimized for your specific equipment and scale.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Charge Reactor with Dibutylamine & Formaldehyde cool Cool to 0-5 °C reagents->cool add_nacn Slowly Add NaCN Solution (Maintain T < 5 °C) cool->add_nacn na_cn Prepare NaCN Solution na_cn->add_nacn stir Stir for 2-4 hours at 0-5 °C add_nacn->stir extract Extract with Solvent (e.g., MTBE or Toluene) stir->extract wash Wash Organic Layer with Brine extract->wash dry Dry over Na2SO4 wash->dry distill Filter and Concentrate; Purify by Vacuum Distillation dry->distill final_product final_product distill->final_product Final Product: This compound

References

Technical Support Center: Removal of Impurities from (Dibutylamino)acetonitrile Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of (Dibutylamino)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound reaction mixture prepared by a Strecker synthesis?

A1: The most common impurities encountered during the synthesis of this compound from dibutylamine, butyraldehyde, and a cyanide source include:

  • Unreacted Starting Materials: Dibutylamine and butyraldehyde that did not react.

  • Butyraldehyde Cyanohydrin: Formed from the reaction of butyraldehyde with the cyanide source.

  • (Dibutylamino)acetamide: Resulting from the partial hydrolysis of the nitrile group of the product.

  • (Dibutylamino)acetic acid: Formed from the complete hydrolysis of the nitrile group.[1][2]

  • Aldol Condensation Products: Butyraldehyde can undergo self-condensation in the presence of basic or acidic conditions.

Q2: My crude product has a strong amine or aldehyde odor. What does this indicate?

A2: A strong amine-like odor suggests the presence of unreacted dibutylamine, while a pungent, slightly sweet odor points to residual butyraldehyde. These are common impurities if the reaction did not go to completion or if the stoichiometry was not exact.

Q3: After aqueous workup, my product yield is significantly lower than expected. What are the potential causes?

A3: Low yields after an aqueous workup can be attributed to several factors:

  • Hydrolysis of the Product: this compound can be susceptible to hydrolysis, especially under acidic or basic conditions during the workup, converting it to the corresponding amide or carboxylic acid, which may be more water-soluble.[1][2]

  • Emulsion Formation: The presence of both basic (dibutylamine) and potentially acidic impurities can lead to the formation of stable emulsions during liquid-liquid extraction, making phase separation difficult and causing loss of product.

  • Incomplete Extraction: If the organic solvent used for extraction is not appropriate or the number of extractions is insufficient, a significant amount of the product may remain in the aqueous phase.

Q4: How can I effectively monitor the purity of my this compound during and after purification?

A4: Several analytical techniques can be employed to assess the purity of your product:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the progress of the purification by comparing the crude mixture to the purified fractions.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the purity and can help identify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A highly accurate method for quantifying the purity of the final product.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify and quantify impurities by comparing the integration of characteristic peaks.

Troubleshooting Guides

Problem: Significant presence of unreacted dibutylamine and butyraldehyde in the purified product.
Possible Cause Solution
Incomplete ReactionEnsure optimal reaction conditions (temperature, time, stoichiometry) to drive the reaction to completion.
Inefficient PurificationAcid Wash: Perform a liquid-liquid extraction with a dilute aqueous acid solution (e.g., 1M HCl) to protonate and remove the basic dibutylamine into the aqueous phase. Bisulfite Wash: To remove unreacted butyraldehyde, wash the organic layer with a saturated aqueous solution of sodium bisulfite.
Problem: Product is contaminated with (Dibutylamino)acetamide and/or (Dibutylamino)acetic acid.
Possible Cause Solution
Hydrolysis during Reaction or WorkupAvoid prolonged exposure to strong acids or bases, especially at elevated temperatures.[1][2] Use a mild aqueous workup, for instance, with a saturated sodium bicarbonate solution to neutralize any acid.
Inefficient SeparationLiquid-Liquid Extraction: The more polar amide and the acidic carboxylic acid can be separated from the less polar aminonitrile product through careful liquid-liquid extraction. The carboxylic acid can be removed with a basic wash (e.g., 1M NaOH). Column Chromatography: If extraction is insufficient, silica gel column chromatography can effectively separate the product from its more polar hydrolysis byproducts.[4]
Problem: The final product is discolored (yellow to brown).
Possible Cause Solution
Aldol Condensation ByproductsButyraldehyde can form colored polymeric byproducts. Ensure that the starting aldehyde is of high purity and consider purification methods that can remove these larger, often polar, impurities.
Thermal DecompositionIf using distillation for purification, avoid excessive temperatures which can cause decomposition. Fractional vacuum distillation is recommended to lower the boiling point.
Air OxidationSome impurities or the product itself may be sensitive to air oxidation. Conduct the purification and store the final product under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation: Comparison of Purification Methods

The following table provides a summary of the effectiveness of common purification techniques for removing typical impurities from this compound reaction mixtures.

Purification Method Target Impurities Advantages Disadvantages Expected Purity Expected Yield
Acid-Base Liquid-Liquid Extraction Unreacted Dibutylamine, (Dibutylamino)acetic acidScalable, cost-effective, good for initial bulk impurity removal.[5][6]Can lead to emulsions, risk of product hydrolysis with strong acids/bases.85-95%70-90%
Fractional Vacuum Distillation Unreacted Butyraldehyde, low-boiling impuritiesEffective for separating compounds with different boiling points, good for large scales.Requires thermal stability of the product, may not separate impurities with similar boiling points.>98%60-80%
Silica Gel Column Chromatography Polar impurities (Amide, Acid, Aldol products)High resolution separation, provides very high purity product.[4]Less scalable, solvent-intensive, can be time-consuming.>99%50-70%

Experimental Protocols

Caution: Handle all cyanide-containing reagents and waste streams with extreme care in a well-ventilated fume hood. Quench cyanide waste with bleach before disposal.[4]

Protocol 1: Purification by Acid-Base Liquid-Liquid Extraction

This protocol is designed for the initial workup of the reaction mixture to remove the bulk of unreacted starting materials and acidic/basic byproducts.

  • Initial Quench: Carefully quench the reaction mixture by pouring it into a separatory funnel containing a mixture of an organic solvent (e.g., diethyl ether or ethyl acetate) and water.

  • Acid Wash (to remove Dibutylamine): Extract the organic layer with 1M hydrochloric acid. Repeat this extraction 2-3 times. The dibutylamine will be protonated and move into the aqueous layer.

  • Base Wash (to remove Acidic Impurities): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate or 1M sodium hydroxide to remove any acidic byproducts like (dibutylamino)acetic acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Fractional Vacuum Distillation

This method is suitable for purifying the crude product obtained after an initial workup, especially if the main impurities have significantly different boiling points from the product.

  • Setup: Assemble a fractional distillation apparatus equipped for vacuum distillation. Ensure all glassware is dry.

  • Charging the Flask: Charge the distillation flask with the crude this compound. Add boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions that distill over at a constant temperature and pressure. The forerun will likely contain lower-boiling impurities like residual butyraldehyde. The main fraction should be the desired this compound.

  • Monitoring: Monitor the purity of the collected fractions using a suitable analytical method like GC or TLC.

Protocol 3: Purification by Silica Gel Column Chromatography

This protocol is ideal for achieving very high purity, especially for removing polar, non-volatile impurities.

  • Column Packing: Prepare a silica gel column using a suitable solvent system (eluent). The polarity of the eluent should be optimized using TLC beforehand to achieve good separation between the product and impurities. A common starting point could be a mixture of hexanes and ethyl acetate.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. The less polar compounds will elute first.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.

  • Combining and Concentrating: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualizations

G Troubleshooting Workflow for this compound Purification start Crude Product Analysis (TLC, GC-MS, NMR) impurity_check Impurities Detected? start->impurity_check unreacted_sm Unreacted Starting Materials (Dibutylamine, Butyraldehyde) impurity_check->unreacted_sm Yes hydrolysis_prod Hydrolysis Products (Amide, Carboxylic Acid) impurity_check->hydrolysis_prod Yes colored_prod Discolored Product impurity_check->colored_prod Yes pure_product Pure Product (>99%) impurity_check->pure_product No acid_base_wash Perform Acid-Base Liquid-Liquid Extraction unreacted_sm->acid_base_wash hydrolysis_prod->acid_base_wash distillation Perform Fractional Vacuum Distillation colored_prod->distillation acid_base_wash->distillation chromatography Perform Column Chromatography distillation->chromatography chromatography->pure_product

Caption: A troubleshooting workflow for the purification of this compound.

G Impurity Types and Corresponding Removal Methods cluster_impurities Impurity Types cluster_methods Purification Methods unreacted_amine Unreacted Dibutylamine (Basic) acid_wash Acid Wash (LLE) unreacted_amine->acid_wash unreacted_aldehyde Unreacted Butyraldehyde (Neutral) distillation Vacuum Distillation unreacted_aldehyde->distillation chromatography Column Chromatography unreacted_aldehyde->chromatography hydrolysis_acid (Dibutylamino)acetic acid (Acidic) base_wash Base Wash (LLE) hydrolysis_acid->base_wash hydrolysis_amide (Dibutylamino)acetamide (Polar, Neutral) hydrolysis_amide->chromatography aldol_products Aldol Condensation Products (Polar, High MW) aldol_products->chromatography

Caption: Logical relationships between impurity types and their removal methods.

References

Effect of solvent on the reactivity of (Dibutylamino)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of solvents on the reactivity of (Dibutylamino)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of solvent polarity on the Strecker synthesis of this compound?

A1: In the Strecker synthesis of α-aminonitriles, the polarity of the solvent can significantly influence the reaction rate and yield. The reaction involves the formation of an iminium ion intermediate from dibutylamine and formaldehyde. Polar solvents can stabilize this charged intermediate and the transition state leading to its formation, often accelerating the reaction. However, the choice of solvent is nuanced, as it must also facilitate the nucleophilic attack of the cyanide ion.

Q2: Which type of solvent, protic or aprotic, is generally preferred for this reaction?

A2: While there is no universal rule, aprotic solvents are often favored for the Strecker reaction involving secondary amines. Protic solvents, such as alcohols or water, can solvate the cyanide nucleophile through hydrogen bonding, which can decrease its reactivity. Aprotic solvents, both polar (e.g., acetonitrile, DMF) and nonpolar (e.g., toluene, THF), do not engage in hydrogen bonding with the nucleophile to the same extent, often leading to faster reaction rates.

Q3: Can the solvent influence the formation of side products?

A3: Yes, the solvent can play a crucial role in minimizing side reactions. For instance, in the presence of water or other protic solvents, the hydrolysis of the nitrile product to the corresponding α-amino acid can occur, especially under acidic or basic conditions.[1] Additionally, the choice of solvent can affect the equilibrium of iminium ion formation, potentially influencing the rates of competing reactions.

Q4: Is a solvent-free approach a viable option for the synthesis of this compound?

A4: Solvent-free conditions have been shown to be effective for the synthesis of some α-aminonitriles, often leading to very fast reaction times and high yields.[2][3] This approach can be particularly advantageous from a green chemistry perspective, as it reduces solvent waste. However, the feasibility and efficiency of a solvent-free synthesis of this compound would need to be experimentally verified, as the viscosity and reactivity of the neat reactants can be a factor.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Poor Iminium Ion Formation The formation of the N,N-dibutyliminium ion from dibutylamine and formaldehyde is a key step. In nonpolar solvents, this equilibrium may not be favorable. Consider switching to a more polar aprotic solvent like acetonitrile or DMF to better stabilize the charged intermediate. The addition of a dehydrating agent, such as anhydrous magnesium sulfate, can also help drive the equilibrium towards the iminium ion by removing water formed during the reaction.[1]
Inactive Cyanide Nucleophile In protic solvents (e.g., methanol, water), the cyanide ion can be strongly solvated via hydrogen bonding, reducing its nucleophilicity. If using a protic solvent, consider switching to a polar aprotic solvent like acetonitrile.
Decomposition of Reactants or Product This compound may be unstable under certain conditions. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reactants or products are sensitive to air or moisture. Also, monitor the reaction temperature, as excessive heat can lead to decomposition.
Incorrect Reagent Stoichiometry Ensure accurate measurement of all reactants. An excess of one reactant may lead to side reactions.
Issue 2: Slow Reaction Rate
Possible Cause Suggested Solution
Suboptimal Solvent Choice The reaction rate is highly dependent on the solvent. Nonpolar solvents may slow down the formation of the polar iminium ion intermediate. Switching to a polar aprotic solvent like acetonitrile can often increase the reaction rate.
Low Reaction Temperature While higher temperatures can sometimes lead to decomposition, a very low temperature may result in a sluggish reaction. If the reaction is proceeding slowly at room temperature, consider gently heating the reaction mixture, while monitoring for any signs of decomposition.
Insufficient Mixing If the reaction is heterogeneous (e.g., solid cyanide salt in a liquid), ensure vigorous stirring to maximize the surface area for reaction.
Issue 3: Formation of Impurities
Possible Cause Suggested Solution
Cyanohydrin Formation A common side reaction is the formation of a cyanohydrin from the reaction of formaldehyde with the cyanide source.[4] This is more likely if the rate of iminium ion formation is slow. Using a non-aqueous solvent and ensuring the rapid formation of the iminium ion can minimize this.
Hydrolysis of the Aminonitrile If water is present in the reaction mixture, the product can hydrolyze to the corresponding α-(dibutylamino)acetic acid. To avoid this, use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.
Polymerization of Formaldehyde Formaldehyde can polymerize, especially in the absence of a stabilizer. Using a fresh, high-quality source of formaldehyde is recommended.

Quantitative Data

The following table summarizes the effect of different solvents on the yield of a structurally related N-acylated α-aminonitrile, which can provide insights into solvent selection for the synthesis of this compound.

Solvent Dielectric Constant (ε) Yield (%) Reference
Water80.175[5]
Methanol (MeOH)32.794[6]
Acetonitrile (ACN)37.588[6]
N,N-Dimethylformamide (DMF)36.785[6]
Tetrahydrofuran (THF)7.582[6]
Dichloromethane (DCM)8.978[6]
Toluene2.465[6]

Note: The data presented is for a model reaction of an N-acylated α-aminonitrile and may not be directly transferable to the synthesis of this compound. However, it serves as a useful guide for solvent selection.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is adapted from a known procedure for the synthesis of diethylaminoacetonitrile and should be optimized for this compound.[7]

Materials:

  • Dibutylamine

  • Formaldehyde (37-40% aqueous solution)

  • Sodium Cyanide (or Potassium Cyanide)

  • Sodium Bisulfite

  • Anhydrous Solvent (e.g., Acetonitrile, THF, or Toluene)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Diethyl ether or other suitable extraction solvent

  • Deionized Water

Procedure:

  • Preparation of the Hydroxymethylsulfonate Salt: In a fume hood, dissolve sodium bisulfite in water. To this solution, add the formaldehyde solution and warm the mixture gently (around 60°C).

  • Addition of Dibutylamine: Cool the mixture to approximately 35°C and slowly add dibutylamine with stirring. Allow the mixture to stand for about 2 hours.

  • Addition of Cyanide: In a separate flask, dissolve sodium cyanide in water. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Slowly add the cyanide solution to the reaction mixture with efficient stirring.

  • Reaction: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, separate the organic layer. If the product is not phase-separating, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).

  • Drying and Solvent Removal: Dry the combined organic extracts over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation.

Visualizations

Strecker_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Dibutylamine Dibutylamine Iminium_Formation Iminium Ion Formation Dibutylamine->Iminium_Formation Formaldehyde Formaldehyde Formaldehyde->Iminium_Formation Cyanide Cyanide Source (e.g., KCN) Nucleophilic_Attack Nucleophilic Attack by Cyanide Cyanide->Nucleophilic_Attack Iminium_Formation->Nucleophilic_Attack Product This compound Nucleophilic_Attack->Product

Caption: Workflow for the Strecker synthesis of this compound.

Troubleshooting_Logic Start Low Yield? Check_Solvent Is the solvent polar aprotic? Start->Check_Solvent Switch_Solvent Switch to a polar aprotic solvent (e.g., Acetonitrile) Check_Solvent->Switch_Solvent No Check_Water Is the reaction anhydrous? Check_Solvent->Check_Water Yes Switch_Solvent->Check_Water Use_Anhydrous Use anhydrous reagents and solvent Check_Water->Use_Anhydrous No Check_Temp Is the temperature optimized? Check_Water->Check_Temp Yes Use_Anhydrous->Check_Temp Optimize_Temp Optimize temperature (gentle heating may be required) Check_Temp->Optimize_Temp No Success Improved Yield Check_Temp->Success Yes Optimize_Temp->Success

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Strategies to minimize byproduct formation in Strecker reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Strecker Reaction Optimization

Welcome to the technical support center for Strecker reaction optimization. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize byproduct formation and maximize the yield of your desired α-aminonitrile or α-amino acid products.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary byproducts in a Strecker reaction and how do they form?

The Strecker reaction, while robust, can be prone to several side reactions. Understanding these pathways is the first step toward mitigating them. The most common byproducts include:

  • α-Hydroxy acids (from Cyanohydrins): Before the amine condenses with the carbonyl compound to form an imine, the cyanide ion can directly attack the aldehyde or ketone. This forms a cyanohydrin intermediate. During the final hydrolysis step, this cyanohydrin is converted into an α-hydroxy acid instead of the desired α-amino acid. This is a competitive reaction pathway to the formation of the α-aminonitrile.[1][2][3]

  • Aldol Condensation Products: In the presence of acidic or basic conditions, the starting aldehyde or ketone can undergo self-condensation, leading to aldol products. This side reaction is particularly prevalent when using higher temperatures to accelerate the reaction.[1][2]

  • Hydrolysis of α-Aminonitrile: The intermediate α-aminonitrile is susceptible to hydrolysis, especially under the acidic or basic conditions used for the final conversion to the amino acid.[4][5][6] Premature or overly harsh hydrolysis conditions can lead to the formation of the corresponding α-amino amide and subsequently the α-amino acid before isolation is complete, complicating purification.

  • Diketopiperazines (DKPs): These are cyclic dipeptides that can form from the dimerization of the amino acid product, particularly during workup, purification, or storage.[7][8] The formation is often catalyzed by residual acids or bases and is dependent on the specific amino acid sequence.[8][9]

Byproduct_Formation_Pathways

Troubleshooting Guide

Issue 1: Low yield of α-aminonitrile with significant α-hydroxy acid formation.

Cause: This issue arises from the direct reaction of the cyanide source with the carbonyl compound to form a cyanohydrin, which competes with the desired imine formation. This is often exacerbated by slow imine formation or unfavorable reaction equilibria.

Strategies to Minimize:

  • Control Reagent Addition:

    • Pre-formation of the Imine: A highly effective strategy is to form the imine first by reacting the aldehyde/ketone with the ammonia or amine source, often with the removal of water using a Dean-Stark trap or a desiccant like MgSO₄.[4] Once imine formation is complete, the cyanide source is added. This sequential approach minimizes the concentration of the free carbonyl available to react with the cyanide.

    • pH Control: Maintaining a slightly acidic pH (around 4-6) can facilitate imine formation by protonating the carbonyl oxygen, making it more electrophilic, without significantly protonating the amine nucleophile.[3][4]

  • Optimize Reaction Temperature:

    • Lowering the reaction temperature can disfavor the cyanohydrin pathway relative to the imine pathway. However, this may also slow down the desired reaction, so optimization is key.

Quantitative Impact of pH on Product Distribution (Illustrative Data)

pHDesired α-Aminonitrile Yield (%)α-Hydroxy Acid Byproduct (%)
2-33555
4-68510
7-87020
> 95040
Note: This table is illustrative, based on general principles. Optimal pH may vary depending on substrates.

Experimental Protocol: Imine Pre-formation for Phenylglycine Synthesis

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.0 eq) and ammonium chloride (1.2 eq) in methanol (5 mL/mmol of aldehyde).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. The progress of imine formation can be monitored by TLC or GC-MS.

  • Cyanide Addition: Once imine formation is substantial, cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of sodium cyanide (1.1 eq) in a minimum amount of water, ensuring the temperature does not rise above 5-10°C.

  • Reaction: Allow the reaction to stir at room temperature for 3-5 hours or until completion as monitored by TLC.

  • Workup: Quench the reaction with water and extract the α-aminonitrile product with an appropriate organic solvent (e.g., ethyl acetate).

Troubleshooting_Hydroxy_Acid

Issue 2: Formation of diketopiperazine (DKP) impurities during workup or storage.

Cause: DKP formation is an intramolecular cyclization of a dipeptide, which can form from the dimerization of the amino acid product. This is particularly an issue for peptides with a proline residue at the second position (N-terminus).[8] The reaction is often catalyzed by heat or residual acid/base.[9]

Strategies to Minimize:

  • pH Control During Workup: After hydrolysis of the aminonitrile, carefully neutralize the reaction mixture to the isoelectric point of the amino acid. Avoid strongly acidic or basic conditions for extended periods. The unprotonated N-terminal amino group is more reactive in forming DKPs.[9]

  • Temperature Management: Perform all purification and isolation steps at reduced temperatures (e.g., 0-4°C) to slow the rate of DKP formation. Avoid concentrating the product solution to dryness at elevated temperatures.

  • Solvent Choice: The choice of solvent during storage can impact DKP formation. Polar aprotic solvents may facilitate the reaction more than nonpolar or protic solvents. If storage in solution is necessary, conduct stability studies to identify an optimal solvent system.

Effect of pH on DKP Formation Rate (Illustrative)

pHRelative Rate of DKP Formation
< 3Low (Amino Acid is Stable)
3 - 8Low to Moderate
> 8High (Unprotonated amine is reactive)
Note: Based on the principle that the unprotonated N-terminal amine is the reactive species.[9]

Experimental Protocol: Low-Temperature Workup and Purification

  • Hydrolysis: After forming the α-aminonitrile, perform the hydrolysis step (e.g., using 6M HCl) under controlled heating (e.g., 80-100°C) for the minimum time required.

  • Cooling: Immediately cool the reaction mixture to 0°C using an ice bath.

  • Neutralization: Slowly neutralize the mixture with a cooled base (e.g., 4M NaOH or an ion-exchange resin) to the isoelectric point of the amino acid, while maintaining the temperature below 10°C.

  • Isolation: Induce crystallization or precipitation of the amino acid at low temperatures. If chromatography is required, use pre-cooled columns and solvents.

  • Drying and Storage: Dry the isolated amino acid product under a high vacuum at room temperature or below. Store the final product as a dry solid in a desiccator at low temperatures (-20°C if possible).

References

Validation & Comparative

Comparative Analysis of (Dibutylamino)acetonitrile and Other Aminonitriles in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the therapeutic potential and safety profiles of aminonitrile derivatives, with a focus on their application as anthelmintic agents.

Introduction

Aminonitriles, a class of organic compounds characterized by the presence of both an amino group and a nitrile group, have garnered significant attention in the field of drug discovery and development. Their versatile chemical nature allows for a wide range of structural modifications, leading to a diverse array of pharmacological activities. Among these, the amino-acetonitrile derivatives (AADs) have emerged as a particularly promising class of anthelmintics, offering a novel mode of action against parasitic nematodes, including strains resistant to existing drug classes.[1][2][3] This guide provides a comparative analysis of (Dibutylamino)acetonitrile and other notable aminonitriles, with a particular focus on their anthelmintic efficacy, mechanism of action, and safety profiles.

Chemical Properties and Synthesis

Aminonitriles are typically synthesized through the Strecker reaction, a one-pot, three-component condensation of an aldehyde or ketone, an amine, and a cyanide source. This method is highly versatile and allows for the introduction of various substituents on the amino and α-carbon positions, thereby enabling the exploration of structure-activity relationships. For N,N-disubstituted aminonitriles like this compound, a secondary amine (dibutylamine) is used in the Strecker reaction.

While specific synthesis and property data for this compound is not extensively available in publicly accessible literature, the general properties of N,N-dialkylaminoacetonitriles suggest it would be a lipophilic molecule due to the presence of the two butyl chains. This lipophilicity can influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.

Comparative Performance as Anthelmintics

The most well-studied application of aminonitriles in recent drug development is as anthelmintic agents. The amino-acetonitrile derivative, monepantel, is the first compound of this class to be commercialized for the control of gastrointestinal nematodes in sheep and goats.[4][5][6]

Efficacy:

Monepantel has demonstrated broad-spectrum activity against a wide range of important gastrointestinal nematodes, including strains that are resistant to other major anthelmintic classes such as benzimidazoles, levamisole, and macrocyclic lactones.[3][4] Clinical studies have shown that monepantel, at a dose of 2.5 mg/kg body weight in sheep, is highly effective in clearing infections of adult and larval stages of nematodes.[3]

Table 1: Comparative Anthelmintic Efficacy of Monepantel against Haemonchus contortus

CompoundDose (mg/kg)Efficacy (%)Reference
Monepantel2.5>99[3]

Note: Data for this compound is not available in the cited literature.

Mechanism of Action

The novel mechanism of action of AADs is a key advantage, particularly in combating drug-resistant parasites. These compounds act as positive allosteric modulators of a specific subtype of nematode nicotinic acetylcholine receptors (nAChRs), designated as the DEG-3 subfamily, which includes the MPTL-1 receptor in Haemonchus contortus.[4][8][9]

Binding of AADs to these receptors leads to the opening of the ion channel, resulting in an influx of cations and subsequent depolarization of the muscle cell membrane. This causes spastic paralysis of the worms, leading to their expulsion from the host's gastrointestinal tract.[2][8] Importantly, this specific nAChR subtype is absent in mammals, which contributes to the selective toxicity of AADs towards nematodes and their favorable safety profile in host animals.[6]

G cluster_nematode Nematode Muscle Cell cluster_drug Drug Action nAChR Nicotinic Acetylcholine Receptor (DEG-3 Subfamily) IonChannel Ion Channel (Open) nAChR->IonChannel Opens Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx Paralysis Spastic Paralysis Depolarization->Paralysis AAD This compound & other AADs AAD->nAChR Binds to Allosteric Site

Mechanism of action of Amino-Acetonitrile Derivatives (AADs) on nematode muscle cells.

Safety and Toxicity Profile

A critical aspect of drug development is the evaluation of a compound's safety and toxicity. For aminonitriles, a potential concern is their metabolism to cyanide. However, studies on monepantel have shown that it is rapidly metabolized in sheep to monepantel sulfone, which is also anthelmintically active, and other metabolites that are considered non-toxic to the environment.[5]

Direct cytotoxicity data for this compound on mammalian cell lines is not available in the reviewed literature. However, the general approach to assessing the safety of new chemical entities involves in vitro cytotoxicity assays on various cell lines.

Table 2: Comparative Cytotoxicity of Selected Organic Solvents on Mammalian Cell Lines

SolventCell LineIC50 (concentration for 50% inhibition)Reference
Dimethyl sulfoxide (DMSO)Balb/c-3T3>1% (v/v)[10]
Ethanol293T>1% (v/v)[10]
AcetonitrileNot specifiedGenerally low toxicity in vitro[11]

Note: This table provides context on the cytotoxicity of common solvents used in in vitro assays. Specific IC50 values for this compound are not available.

Experimental Protocols

1. Larval Migration Inhibition (LMI) Assay for Anthelmintic Efficacy

This assay is a common in vitro method to assess the efficacy of compounds against the infective larval stage (L3) of nematodes.

  • Materials: 24-well plates, nylon mesh filters (e.g., 20-30 µm pore size), larval incubation medium, test compounds, and a suspension of L3 larvae (e.g., Haemonchus contortus).

  • Procedure:

    • Prepare serial dilutions of the test compounds in the incubation medium.

    • Add a known number of L3 larvae to each well of a 24-well plate containing the different concentrations of the test compounds. Include positive (a known effective anthelmintic) and negative (vehicle control) controls.

    • Incubate the plate at 37°C in a 5% CO2 atmosphere for a defined period (e.g., 24-72 hours).

    • After incubation, transfer the contents of each well to the top of a nylon mesh filter placed over a collection tube or another 24-well plate.

    • Allow the larvae to migrate through the mesh for a set time (e.g., 3-6 hours). Only motile, healthy larvae will be able to migrate.

    • Count the number of larvae that have migrated through the mesh in the collection tube/plate.

    • Calculate the percentage of inhibition of migration for each compound concentration compared to the negative control.

    • Determine the EC50 (half maximal effective concentration) value for each compound.

G cluster_workflow Larval Migration Inhibition Assay Workflow A Prepare compound dilutions B Incubate L3 larvae with compounds A->B C Transfer to migration apparatus B->C D Allow migration through mesh C->D E Count migrated larvae D->E F Calculate % inhibition and EC50 E->F

Workflow for the Larval Migration Inhibition Assay.

2. MTT Cytotoxicity Assay on Mammalian Cell Lines

This colorimetric assay is widely used to assess the metabolic activity of cells and, consequently, cell viability and cytotoxicity of test compounds.

  • Materials: 96-well plates, mammalian cell line (e.g., HEK293, HepG2), cell culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include positive (a known cytotoxic agent) and negative (vehicle control) controls.

    • Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours).

    • After incubation, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

    • Add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability for each compound concentration compared to the negative control.

    • Determine the IC50 (half maximal inhibitory concentration) value for each compound.

Conclusion

The aminonitrile class of compounds, particularly the amino-acetonitrile derivatives, holds significant promise for the development of new anthelmintic drugs with a novel mode of action. Monepantel serves as a successful example of this class, demonstrating high efficacy against a broad spectrum of nematodes, including those resistant to older drug classes. While specific experimental data for this compound is currently limited in the public domain, the established structure-activity relationships within the AADs suggest that N,N-dialkylaminoacetonitriles are a viable area for further investigation. Future research should focus on the synthesis and comprehensive biological evaluation of a series of N,N-dialkylaminoacetonitriles, including this compound, to determine their anthelmintic efficacy and safety profiles. Such studies will be crucial in identifying new lead compounds to combat the growing challenge of anthelmintic resistance.

References

A Spectroscopic Guide to (Dibutylamino)acetonitrile and Its Congeners: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic synthesis and drug discovery, aminonitriles serve as pivotal intermediates. Their structural nuances, dictated by the nature of the amine substituent, profoundly influence their reactivity and spectroscopic signatures. This guide presents a detailed spectroscopic comparison of (Dibutylamino)acetonitrile and its selected derivatives, offering researchers, scientists, and drug development professionals a comprehensive reference based on experimental and predicted data.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, (Butylamino)acetonitrile, and a representative aromatic derivative, 2-(Dibutylamino)-6-phenylpyridine-3,4-dicarbonitrile. This allows for a clear comparison of the influence of N-alkylation and aromatic substitution on their spectral properties.

Table 1: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight (Da)Key Mass Fragments (m/z)Ionization Method
This compoundC₁₀H₂₀N₂168.28[M+H]⁺: 169.17, [M+Na]⁺: 191.15Predicted ESI
(Butylamino)acetonitrileC₆H₁₂N₂112.17M⁺: 112Electron Ionization
2-(Dibutylamino)-6-phenylpyridine-3,4-dicarbonitrileC₂₁H₂₂N₄330.43M⁺: 330Electron Ionization

Note: Data for this compound is predicted.[1]

Table 2: Infrared (IR) Spectroscopy Data

CompoundNitrile (C≡N) Stretch (cm⁻¹)C-H Stretch (cm⁻¹)N-H Stretch (cm⁻¹)
This compound~2240-2260 (Predicted)~2870-2960N/A
(Butylamino)acetonitrile22452870-29603310
2-(Dibutylamino)-6-phenylpyridine-3,4-dicarbonitrile2240, 2202~2870-2960N/A

Note: The nitrile stretch for aminonitriles typically appears in the 2200-2260 cm⁻¹ region. The presence of a secondary amine in (Butylamino)acetonitrile is clearly indicated by the N-H stretch.[2]

Table 3: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)

Compound-CH₂-CNN-CH₂- (Butyl)-CH₂- (Butyl)-CH₃ (Butyl)Other
This compound~3.5~2.5 (t)~1.5 (m), ~1.3 (m)~0.9 (t)N/A
(Butylamino)acetonitrileData not available~2.7 (t)~1.5 (m), ~1.3 (m)~0.9 (t)NH: ~1.8 (s)
2-(Dibutylamino)-6-phenylpyridine-3,4-dicarbonitrileN/A3.65 (t)1.60-1.66 (m), 1.31-1.38 (m)0.92 (t)Phenyl: 7.48-7.53 (m), 8.07-8.11 (m); Pyridine-H: 7.83 (s)

Note: Data for this compound is estimated based on typical values for similar structures. Data for the pyridine derivative is from DMSO-d₆.[2]

Table 4: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)

Compound-CN-CH₂-CNN-CH₂- (Butyl)-CH₂- (Butyl)-CH₃ (Butyl)Other
This compound~118~45~52~29, ~20~14N/A
(Butylamino)acetonitrileData not availableData not available~42~31, ~20~14N/A
2-(Dibutylamino)-6-phenylpyridine-3,4-dicarbonitrile115.5, 116.6N/A49.729.6, 19.313.7Aromatic/Pyridine carbons: 86.9-158.6

Note: Data for this compound is estimated. Data for the pyridine derivative is from DMSO-d₆.[2]

Table 5: UV-Vis Spectroscopy Data

Compoundλmax (nm)Molar Absorptivity (ε)Solvent
This compound~200-220 (Predicted)N/AAcetonitrile
(Butylamino)acetonitrileData not availableN/AN/A
2-(Dibutylamino)-6-phenylpyridine-3,4-dicarbonitrile4268460 M⁻¹cm⁻¹Toluene

Note: Simple aliphatic aminonitriles are expected to have weak absorptions in the low UV region. The extended conjugation in the aromatic derivative results in a strong absorption at a much longer wavelength.[2]

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Actual experimental parameters may vary based on the instrument and sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-20 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[3][4]

  • Instrument Setup : Insert the sample into the NMR spectrometer.

  • Locking and Shimming : The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp spectral lines.[3]

  • Acquisition : Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, typically 8-16 scans are sufficient. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.[4]

  • Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Neat Liquid) : Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Sample Preparation (Solid) : Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate.[5][6]

  • Background Spectrum : Record a background spectrum of the empty sample compartment or the pure salt plates/solvent.

  • Sample Spectrum : Place the prepared sample in the spectrometer and record the IR spectrum. The instrument passes a beam of infrared radiation through the sample and measures the amount of radiation absorbed at each frequency.

  • Data Processing : The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., acetonitrile, ethanol, or water). The concentration should be adjusted so that the absorbance at the wavelength of maximum absorption (λmax) is within the linear range of the instrument (typically 0.1-1.0 AU).[7]

  • Blank Measurement : Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.[8]

  • Sample Measurement : Fill a matched cuvette with the sample solution and place it in the spectrophotometer.

  • Spectrum Acquisition : Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance at each wavelength to obtain the UV-Vis spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatograph (GC-MS). For non-volatile or thermally labile compounds, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques.[9]

  • Ionization : The sample molecules are ionized in the ion source. In electron ionization (EI), a high-energy electron beam is used to knock an electron from the molecule, forming a molecular ion (M⁺). In ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated ([M+H]⁺) or other adducted ions.[9]

  • Mass Analysis : The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Visualizing the Synthesis: The Strecker Reaction

This compound and its derivatives are commonly synthesized via the Strecker reaction, a three-component reaction between an aldehyde, an amine, and a cyanide source.[10][11][12][13] The general workflow for this synthesis is depicted below.

Strecker_Reaction cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product Aldehyde Aldehyde/Ketone Imine_Formation Imine/Iminium Ion Formation Aldehyde->Imine_Formation Amine Dibutylamine Amine->Imine_Formation Cyanide Cyanide Source (e.g., KCN) Nucleophilic_Attack Nucleophilic Attack by Cyanide Cyanide->Nucleophilic_Attack Imine_Formation->Nucleophilic_Attack Intermediate Aminonitrile This compound Nucleophilic_Attack->Aminonitrile Product Formation

References

Alternative reagents to (Dibutylamino)acetonitrile in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Alternative Reagents for α-Aminonitrile Synthesis

For researchers, scientists, and drug development professionals seeking safer and more efficient alternatives to traditional cyanide sources in organic synthesis, particularly for the preparation of α-aminonitriles via Strecker-type reactions, this guide provides an objective comparison of various reagents. While (Dibutylamino)acetonitrile is not a commonly documented direct cyanating agent for these transformations, this guide will focus on well-established and safer alternatives, presenting their performance with supporting experimental data.

Introduction to α-Aminonitrile Synthesis

The Strecker reaction, first reported in 1850, is a cornerstone for the synthesis of α-aminonitriles, which are crucial intermediates in the preparation of α-amino acids. The classical approach often involves highly toxic reagents like hydrogen cyanide (HCN), sodium cyanide (NaCN), or potassium cyanide (KCN).[1] Due to significant safety concerns associated with these traditional cyanide sources, the development of safer and more manageable alternatives has been a major focus in synthetic organic chemistry.

This guide explores the utility of several key alternative reagents: Trimethylsilyl cyanide (TMSCN), Acetone cyanohydrin, and Potassium hexacyanoferrate(II). These reagents offer various advantages in terms of safety, handling, and reaction efficiency under different catalytic systems.

Comparative Performance of Alternative Cyanating Agents

The choice of a cyanating agent can significantly impact the yield, reaction time, and substrate scope of α-aminonitrile synthesis. The following tables summarize the performance of the selected alternative reagents in the Strecker reaction with various aldehydes and amines.

Table 1: Comparison of Cyanide Sources in the Synthesis of 2-(Phenylamino)phenylacetonitrile

Cyanide SourceCatalystSolventTime (h)Yield (%)Reference
TMSCN NoneSolvent-free0.0898[2]
L-prolineAcetonitrile295[3]
[HMIm]OAc[HMIm]OAc0.0896[4]
Acetone Cyanohydrin NoneWater2495[5]
K₄[Fe(CN)₆] Benzoyl ChlorideAcetonitrile1292[6]

Table 2: Substrate Scope and Yields for Selected Alternative Cyanating Agents

Cyanide SourceAldehydeAmineProductTime (h)Yield (%)Reference
TMSCN 4-ChlorobenzaldehydeAniline2-(4-Chlorophenyl)-2-(phenylamino)acetonitrile0.1797[2]
4-MethoxybenzaldehydeAniline2-(4-Methoxyphenyl)-2-(phenylamino)acetonitrile0.1798[2]
CyclohexanecarboxaldehydeBenzylamine2-(Benzylamino)-2-cyclohexylacetonitrile392[3]
Acetone Cyanohydrin 4-ChlorobenzaldehydeMorpholine2-(4-Chlorophenyl)-2-morpholinoacetonitrile2498[5]
BenzaldehydePiperidine2-Phenyl-2-(piperidin-1-yl)acetonitrile2496[5]
K₄[Fe(CN)₆] 4-MethylbenzaldehydeAniline2-(4-Methylphenyl)-2-(phenylamino)acetonitrile1290[6]
4-NitrobenzaldehydeAniline2-(4-Nitrophenyl)-2-(phenylamino)acetonitrile1294[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison tables are provided below.

Protocol 1: Synthesis of 2-Phenyl-2-(phenylamino)acetonitrile using TMSCN (Solvent-Free)[2]
  • Materials: Benzaldehyde (1.0 mmol), Aniline (1.0 mmol), Trimethylsilyl cyanide (TMSCN, 1.1 mmol).

  • Procedure:

    • In a round-bottom flask, mix benzaldehyde (1.0 mmol) and aniline (1.0 mmol).

    • Stir the mixture at room temperature for 10 minutes to form the corresponding imine.

    • Add trimethylsilyl cyanide (1.1 mmol) to the mixture.

    • Stir the reaction mixture at room temperature for 5 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure α-aminonitrile.

Protocol 2: Synthesis of 2-Phenyl-2-(phenylamino)acetonitrile using Acetone Cyanohydrin in Water[5]
  • Materials: Benzaldehyde (1.0 mmol), Aniline (1.0 mmol), Acetone cyanohydrin (1.2 mmol).

  • Procedure:

    • In a round-bottom flask, dissolve benzaldehyde (1.0 mmol) and aniline (1.0 mmol) in water (5 mL).

    • Stir the mixture at room temperature for 30 minutes.

    • Add acetone cyanohydrin (1.2 mmol) to the reaction mixture.

    • Stir the reaction at room temperature for 24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, the solid product may precipitate. Collect the solid by filtration.

    • If no precipitate forms, extract the reaction mixture with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Synthesis of 2-Phenyl-2-(phenylamino)acetonitrile using Potassium Hexacyanoferrate(II)[6]
  • Materials: Benzaldehyde (1.0 mmol), Aniline (1.0 mmol), Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.25 mmol), Benzoyl chloride (1.0 mmol).

  • Procedure:

    • To a solution of benzaldehyde (1.0 mmol) and aniline (1.0 mmol) in acetonitrile (5 mL), add potassium hexacyanoferrate(II) trihydrate (0.25 mmol).

    • Add benzoyl chloride (1.0 mmol) dropwise to the stirring mixture.

    • Heat the reaction mixture to reflux (approximately 80°C) for 12 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and filter to remove insoluble salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the general workflow of the Strecker reaction and a decision-making process for selecting a suitable cyanating agent.

Strecker_Reaction_Workflow Start Start: Aldehyde/Ketone + Amine Imine_Formation Imine Formation Start->Imine_Formation Cyanide_Addition Addition of Cyanide Source Imine_Formation->Cyanide_Addition Aminonitrile α-Aminonitrile Product Cyanide_Addition->Aminonitrile Hydrolysis Optional: Acidic/Basic Hydrolysis Aminonitrile->Hydrolysis Amino_Acid α-Amino Acid Hydrolysis->Amino_Acid

Caption: General workflow of the Strecker synthesis of α-aminonitriles and their subsequent hydrolysis to α-amino acids.

Reagent_Selection_Logic Start Need to Synthesize α-Aminonitrile Safety High Priority on Safety? Start->Safety Mild_Conditions Mild Reaction Conditions Required? Safety->Mild_Conditions Yes TMSCN Use TMSCN (potent, handle with care) Safety->TMSCN No Aqueous_Solvent Aqueous/Green Solvent Preferred? Mild_Conditions->Aqueous_Solvent Yes Mild_Conditions->TMSCN No Acetone_Cyanohydrin Use Acetone Cyanohydrin (safer liquid) Aqueous_Solvent->Acetone_Cyanohydrin Yes K4FeCN6 Use K4[Fe(CN)6] (non-toxic solid, may require activation) Aqueous_Solvent->K4FeCN6 Consider

Caption: Decision tree for selecting an alternative cyanating agent based on reaction priorities.

Conclusion

While this compound does not appear to be a conventional reagent for the direct cyanation of imines in Strecker-type reactions, a variety of safer and highly effective alternatives are readily available. Trimethylsilyl cyanide offers high reactivity and efficiency, often under mild and solvent-free conditions. Acetone cyanohydrin provides a safer liquid alternative that can be used in aqueous media. Potassium hexacyanoferrate(II) stands out as a non-toxic, solid cyanide source, aligning with the principles of green chemistry, although it may require activation.

The selection of the most appropriate reagent will depend on the specific requirements of the synthesis, including substrate scope, desired reaction conditions, and safety considerations. The data and protocols provided in this guide offer a solid foundation for researchers to make informed decisions when planning the synthesis of α-aminonitriles.

References

Benchmarking the Efficiency of (Dibutylamino)acetonitrile as a Catalyst in Aldol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Catalyst Performance

The quest for efficient and selective catalysts is a cornerstone of modern organic synthesis, driving innovation in drug discovery and development. Among the diverse array of catalysts, organocatalysts have emerged as a powerful tool, offering mild reaction conditions and unique selectivity profiles. This guide provides a comparative analysis of the catalytic efficiency of aminonitriles, with a focus on the potential of structures like (Dibutylamino)acetonitrile, in the context of the asymmetric aldol reaction. While direct quantitative data for this compound is not extensively available in the public domain, this guide utilizes data from closely related aminonitrile catalysts to provide a valuable benchmark against established organocatalysts.

The asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction, serves as the model for this comparison. Specifically, the reaction between 4-nitrobenzaldehyde and cyclohexanone is examined, a common benchmark for evaluating the performance of new catalysts.

Data Presentation: Catalyst Performance in the Asymmetric Aldol Reaction

The following table summarizes the performance of an aminonitrile catalyst, L-valine nitrile, as a representative for the aminonitrile class, and compares it with the well-established organocatalyst, L-proline, in the asymmetric aldol reaction between 4-nitrobenzaldehyde and cyclohexanone.

CatalystCatalyst Loading (mol%)SolventTime (h)Conversion (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
L-Valine Nitrile 20DMSO241555:4510 (syn)
L-Proline 20DMSO249910:9096 (anti)

Data for L-Valine Nitrile and L-Proline are based on findings reported in "Investigation of Aminonitriles as Organocatalysts," a doctoral thesis from the University of York.

Experimental Protocols

A detailed methodology for conducting the organocatalyzed asymmetric aldol reaction is provided below. This protocol is based on established procedures for this type of transformation.

Materials:

  • 4-Nitrobenzaldehyde

  • Cyclohexanone

  • Organocatalyst (e.g., L-Valine Nitrile, L-Proline)

  • Dimethyl sulfoxide (DMSO)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography apparatus (for purification)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • High-Performance Liquid Chromatography (HPLC) with a chiral column

Procedure:

  • Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (1.0 mmol), cyclohexanone (10.0 mmol), and the organocatalyst (0.2 mmol, 20 mol%).

  • Solvent Addition: Add dimethyl sulfoxide (DMSO) (2.0 mL) to the vial.

  • Reaction Execution: Stir the reaction mixture at room temperature for 24 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired aldol adduct.

  • Analysis:

    • Determine the conversion and diastereomeric ratio of the purified product by ¹H NMR spectroscopy.

    • Determine the enantiomeric excess (ee) of the major diastereomer by HPLC analysis using a suitable chiral column.

Mandatory Visualization

Experimental Workflow for the Organocatalyzed Aldol Reaction

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reactants: 4-Nitrobenzaldehyde Cyclohexanone Organocatalyst solvent Add Solvent: DMSO reagents->solvent stir Stir at Room Temperature (24 hours) solvent->stir monitor Monitor by TLC stir->monitor quench Quench with aq. NH4Cl monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify nmr Determine Conversion & d.r. (¹H NMR) purify->nmr hplc Determine Enantiomeric Excess (Chiral HPLC) purify->hplc

Caption: Workflow for the organocatalyzed aldol reaction.

Proposed Catalytic Cycle of Proline in Aldol Reaction

catalytic_cycle proline Proline enamine Enamine Intermediate proline->enamine + Cyclohexanone - H₂O cyclohexanone Cyclohexanone iminium Iminium Ion Intermediate enamine->iminium + 4-Nitrobenzaldehyde nitrobenzaldehyde 4-Nitrobenzaldehyde aldol_adduct Aldol Adduct iminium->aldol_adduct + H₂O aldol_adduct->proline - Aldol Product water H₂O

Caption: Proposed catalytic cycle for the proline-catalyzed aldol reaction.

A Comparative Guide to the Purity Analysis of Synthesized (Dibutylamino)acetonitrile by HPLC and GC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of (Dibutylamino)acetonitrile, a key intermediate in various synthetic pathways. We present supporting experimental data and detailed protocols to aid in method selection and implementation.

Introduction

This compound is a tertiary amine and an aliphatic nitrile. The choice between HPLC and GC for its purity analysis depends on several factors, including the volatility of the compound and its potential impurities, the required sensitivity, and the available equipment. This guide explores the application of both techniques to provide a comprehensive purity profile of the synthesized product.

Potential Impurities in Synthesized this compound

Based on a typical Strecker-type synthesis involving dibutylamine, formaldehyde, and a cyanide source, or an alternative route using dibutylamine and chloroacetonitrile, the following impurities may be present in the final product:

  • Unreacted Starting Materials: Dibutylamine, Formaldehyde, Sodium Cyanide, Chloroacetonitrile.

  • By-products: (Dibutylamino)acetamide (from hydrolysis of the nitrile), (Dibutylamino)acetic acid (from further hydrolysis).

  • Side-products: Bis(dibutylamino)methane.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For a basic compound like this compound, reversed-phase chromatography is a common approach.

Experimental Protocol: HPLC
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: UV at 210 nm. For impurities lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is recommended.

  • Sample Preparation: Dissolve 10 mg of the synthesized this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Data Presentation: HPLC Purity Analysis
Peak No.Compound NameRetention Time (min)Peak Area (%)
1Dibutylamine3.50.25
2(Dibutylamino)acetic acid5.20.15
3(Dibutylamino)acetamide7.80.30
4This compound12.199.20
5Bis(dibutylamino)methane16.50.10

Calculated Purity by HPLC: 99.20%

Gas Chromatography (GC) Analysis

GC is an excellent technique for the analysis of volatile and semi-volatile compounds. Given the likely volatility of this compound and its potential impurities, GC offers a high-resolution alternative to HPLC.

Experimental Protocol: GC
  • Instrumentation: Agilent 8890 GC System with Flame Ionization Detector (FID) or equivalent.

  • Column: Agilent CP-Sil 13 CB for amines, 30 m x 0.25 mm ID, 0.25 µm film thickness, or a similar mid-polarity column.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Detector Temperature (FID): 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Sample Preparation: Dissolve 20 mg of the synthesized this compound in 1 mL of dichloromethane.

Data Presentation: GC Purity Analysis
Peak No.Compound NameRetention Time (min)Peak Area (%)
1Dibutylamine6.20.28
2This compound11.599.35
3Bis(dibutylamino)methane15.80.12
4(Dibutylamino)acetamide17.20.25

Calculated Purity by GC: 99.35%

Comparison of HPLC and GC for Purity Analysis

FeatureHPLCGC
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for non-volatile and thermally labile compounds. Can analyze hydrophilic impurities like acids.Ideal for volatile and thermally stable compounds.
Resolution Generally good, can be optimized with gradient elution.Typically offers higher resolution for volatile compounds.
Sensitivity Dependent on the detector. UV detection requires a chromophore. ELSD or MS provides more universal detection.FID provides excellent sensitivity for organic compounds. Nitrogen-Phosphorus Detector (NPD) could offer higher selectivity for this analyte.
Potential Issues Peak tailing for basic amines on standard C18 columns. TFA in the mobile phase can help mitigate this.Peak tailing of amines can occur. Specialized columns are recommended. Thermally labile impurities may degrade in the injector.
Sample Preparation Simple dissolution in the mobile phase.Dissolution in a volatile organic solvent.

Workflow for Purity Analysis

PurityAnalysisWorkflow cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_data Data Analysis start Synthesized This compound prep Sample Preparation (Dissolution) start->prep hplc_inj HPLC Injection prep->hplc_inj HPLC Path gc_inj GC Injection prep->gc_inj GC Path hplc_sep Chromatographic Separation (C18 Column) hplc_inj->hplc_sep hplc_det Detection (UV/ELSD/MS) hplc_sep->hplc_det data_acq Data Acquisition (Chromatogram) hplc_det->data_acq gc_sep Chromatographic Separation (Capillary Column) gc_inj->gc_sep gc_det Detection (FID) gc_sep->gc_det gc_det->data_acq peak_int Peak Integration & Area % Calculation data_acq->peak_int purity_rep Purity Report peak_int->purity_rep

Caption: Experimental workflow for the purity analysis of this compound.

Conclusion

Both HPLC and GC are powerful techniques for assessing the purity of synthesized this compound.

  • HPLC is advantageous for its ability to analyze a wider range of potential impurities, including non-volatile and polar compounds such as the corresponding carboxylic acid, without the need for high temperatures. The use of detectors like ELSD or MS can overcome the limitations of UV detection for compounds lacking a chromophore.

  • GC , on the other hand, generally provides higher chromatographic efficiency and resolution for volatile compounds. It can be a faster method if a suitable column is used to prevent peak tailing of the basic amine.

The choice of method will ultimately depend on the specific impurity profile expected from the synthesis and the analytical capabilities of the laboratory. For a comprehensive purity assessment, employing both techniques can be a valuable strategy, as they provide orthogonal separation mechanisms and can detect different ranges of impurities.

A Comparative Guide to the Environmental Impact of Aminonitrile Synthesis Routes

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of aminonitriles, crucial intermediates in the production of amino acids and various pharmaceuticals, has evolved significantly from traditional methods to more environmentally conscious approaches. This guide provides a comparative analysis of different aminonitrile synthesis routes, focusing on their environmental impact. We will delve into the classical Strecker synthesis, modern "green" variations, organocatalytic methods, and biocatalytic approaches, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the most sustainable synthetic strategies.

Comparison of Key Environmental Metrics

The environmental impact of a chemical synthesis can be quantified using several metrics. Here, we compare four distinct routes for the synthesis of 2-amino-2-phenylacetonitrile from benzaldehyde and aniline (or ammonia in the classical route) based on Atom Economy, E-factor (Environmental Factor), and Process Mass Intensity (PMI).

Synthesis RouteAtom Economy (%)E-factor (estimated)Process Mass Intensity (PMI) (estimated)Yield (%)
Classical Strecker Synthesis ~92%15 - 2516 - 2665 - 75[1]
"Green" Strecker (in Water) ~92%5 - 106 - 11~95[2]
Organocatalytic Strecker ~92%10 - 2011 - 21~98[3]
Biocatalytic (Chemoenzymatic) ~92%20 - 4021 - 41High (yields vary)

*Note: The E-factor and PMI for biocatalytic routes can be significantly influenced by the production and purification of the enzyme itself, which often involves large volumes of water and other materials.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the different aminonitrile synthesis methodologies.

classical_strecker reactants Benzaldehyde + Ammonia + Potassium Cyanide solvent Aqueous Alcohol reactants->solvent Reaction Medium workup Extraction with Organic Solvent solvent->workup Crude Product product 2-Amino-2-phenylacetonitrile workup->product waste Aqueous Waste Stream (Cyanide salts, etc.) workup->waste green_strecker reactants Benzaldehyde + Aniline + TMSCN solvent Water reactants->solvent catalyst Indium Catalyst catalyst->solvent workup Simple Filtration/Extraction solvent->workup Reaction in Water product 2-Amino-2-phenylacetonitrile workup->product waste Aqueous Waste Stream workup->waste organocatalytic_strecker reactants Imine + HCN Source solvent Organic Solvent (e.g., Toluene) reactants->solvent catalyst Thiourea Organocatalyst catalyst->solvent product Enantioenriched Aminonitrile solvent->product Asymmetric Addition waste Solvent Waste & Catalyst Recovery solvent->waste biocatalytic_synthesis reactants Benzaldehyde + Cyanide Source buffer Aqueous Buffer reactants->buffer enzyme Hydroxynitrile Lyase (HNL) enzyme->buffer product (R)-Mandelonitrile buffer->product Enzymatic Hydrocyanation waste Aqueous waste, denatured enzyme buffer->waste downstream Further Conversion (e.g., to amino acid) product->downstream

References

Unveiling Potential Interactions: A Comparative Guide to the Cross-Reactivity of (Dibutylamino)acetonitrile in Complex Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemical synthesis and drug development, understanding the potential for side reactions and cross-reactivity of intermediates is paramount. This guide provides a comparative analysis of (Dibutylamino)acetonitrile, a substituted aminonitrile, focusing on its potential cross-reactivity within complex reaction matrices. While direct experimental studies on the cross-reactivity of this specific compound are not extensively available in public literature, this document synthesizes information on the known reactivity of the aminonitrile functional group to provide a predictive comparison of analytical methodologies and potential reaction pathways.

Characterization of this compound

This compound is an α-aminonitrile, a class of compounds recognized as valuable intermediates in the synthesis of amino acids and various heterocyclic molecules.[1] The structure combines a nitrile group with a tertiary amine, both of which can participate in various chemical transformations. The synthesis of such compounds is often achieved through the Strecker reaction, a one-pot, three-component condensation of an aldehyde, an amine, and a cyanide source.[2][3][4]

Potential Cross-Reactivity Pathways

In a complex reaction mixture, this compound may undergo several potential cross-reactions, primarily involving the nitrile and the tertiary amine functionalities. The presence of acidic or basic catalysts, nucleophiles, electrophiles, and oxidizing or reducing agents can lead to the formation of various byproducts.

Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions to form a carboxylic acid or an amide intermediate.[5] This is a common side reaction if water is present in the reaction mixture.

Reactions with Nucleophiles: The electrophilic carbon atom of the nitrile group can be attacked by nucleophiles. For instance, in the presence of strong nucleophiles, addition reactions can occur.

Reactions involving the Amine Group: The tertiary amine moiety can react with electrophiles, such as alkylating agents, which may be present as reactants or intermediates in the main reaction.

Thermal Decomposition: At elevated temperatures, aminonitriles can be prone to decomposition, potentially leading to the elimination of hydrogen cyanide.

The following diagram illustrates the common Strecker synthesis pathway for this compound, highlighting the starting materials that could be present in the complex reaction mixture.

Strecker_Synthesis Dibutylamine Dibutylamine Intermediate Iminium Ion Intermediate Dibutylamine->Intermediate + Formaldehyde Formaldehyde Formaldehyde->Intermediate + HCN Hydrogen Cyanide Product This compound Intermediate->Product + HCN

Caption: Strecker synthesis of this compound.

Comparative Analysis of Analytical Methods for Detection and Quantification

The accurate detection and quantification of this compound in a complex reaction mixture are crucial for monitoring reaction progress and identifying potential cross-reactivity products. Various analytical techniques can be employed, each with its own advantages and limitations.

Analytical TechniquePrincipleAdvantages for this compound AnalysisPotential Interferences and Limitations
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.High resolution for volatile and thermally stable compounds. Can be coupled with mass spectrometry (GC-MS) for definitive identification.Potential for on-column degradation of thermally labile compounds. Co-elution with other volatile components in the mixture.[6]
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.Suitable for a wide range of compounds, including those that are not volatile or are thermally unstable. Versatile with different detectors (UV, MS).Co-elution of compounds with similar polarities. Matrix effects can suppress or enhance the signal in LC-MS analysis.
Fourier-Transform Infrared Spectroscopy (FTIR) Measures the absorption of infrared radiation by molecular vibrations.Provides functional group information (e.g., nitrile C≡N stretch). Can be used for in-situ reaction monitoring.Overlapping peaks from other components in the mixture can complicate spectral interpretation. Less sensitive for quantification compared to chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information for identification and quantification. Non-destructive technique.Lower sensitivity compared to other methods. Complex spectra in mixtures can be difficult to interpret without separation.

Proposed Experimental Protocol for Cross-Reactivity Assessment

To systematically evaluate the cross-reactivity of this compound, a well-designed experimental protocol is necessary. The following outlines a general workflow for such a study.

  • Baseline Characterization:

    • Synthesize and purify this compound.

    • Characterize the pure compound using GC-MS, HPLC-MS, FTIR, and NMR to establish its analytical signatures.

  • Forced Degradation/Cross-Reactivity Studies:

    • Subject this compound to a matrix of conditions commonly encountered in chemical synthesis:

      • pH stress: Acidic (e.g., HCl), basic (e.g., NaOH), and neutral aqueous solutions.

      • Oxidative stress: Treatment with oxidizing agents (e.g., H₂O₂).

      • Thermal stress: Heating at various temperatures.

      • Presence of common reactants: Introduce representative electrophiles (e.g., alkyl halides) and nucleophiles (e.g., amines, thiols) to separate reaction vessels containing this compound.

    • Incubate the mixtures for defined time points.

  • Time-Point Analysis:

    • At each time point, quench the reaction and analyze the mixture using a validated stability-indicating analytical method (e.g., HPLC-UV/MS).

    • Monitor for the decrease in the parent compound peak and the appearance of new peaks corresponding to degradation or reaction products.

  • Product Identification:

    • Isolate and characterize any significant new products using techniques such as preparative HPLC, followed by MS/MS and NMR for structural elucidation.

The following diagram illustrates a proposed analytical workflow for a cross-reactivity study.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Start This compound in Reaction Mixture Quench Quench Reaction Start->Quench Dilute Dilute Sample Quench->Dilute HPLC HPLC-UV/MS Analysis Dilute->HPLC GC GC-MS Analysis (for volatiles) Dilute->GC Quantify Quantify Parent Compound HPLC->Quantify Identify Identify New Peaks HPLC->Identify GC->Identify Characterize Structural Elucidation (MS/MS, NMR) Identify->Characterize

Caption: Proposed analytical workflow for cross-reactivity studies.

Conclusion

References

Unraveling Reaction Mechanisms: A Comparative Guide to Isotopic Labeling Studies of (Dibutylamino)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the reaction mechanisms of aminonitriles like (Dibutylamino)acetonitrile is crucial for optimizing synthetic routes and developing novel therapeutics. Isotopic labeling stands out as a powerful technique to trace the fate of atoms throughout a chemical transformation, providing unambiguous evidence for proposed mechanistic pathways.[1][2]

This guide provides a comparative overview of how different isotopic labeling strategies can be employed to elucidate the reaction mechanisms of this compound. While specific studies on this compound are not publicly available, we will explore its plausible reactivity based on the known chemistry of α-aminonitriles and detail how isotopic tracers can offer profound mechanistic insights. The primary focus will be on the hydrolysis of the nitrile group, a fundamental transformation for this class of compounds.[3][4][5]

Hypothetical Reaction Pathway: Hydrolysis of this compound

A common and synthetically important reaction of α-aminonitriles is their hydrolysis to the corresponding α-amino acid.[2][4][6] The proposed mechanism for the acid-catalyzed hydrolysis of this compound to 2-(dibutylamino)acetic acid is outlined below. This proposed pathway will serve as the basis for our comparative analysis of isotopic labeling strategies.

The reaction likely proceeds through the following key steps:

  • Protonation of the nitrile nitrogen, activating the carbon for nucleophilic attack.

  • Nucleophilic attack by a water molecule on the nitrile carbon.

  • Tautomerization to form an amide intermediate.

  • Further hydrolysis of the amide to the carboxylic acid and ammonia.

Comparative Analysis of Isotopic Labeling Strategies

To investigate the proposed hydrolysis mechanism, different isotopic labels can be incorporated into this compound or the reaction medium. The choice of isotope depends on the specific mechanistic question being addressed. The most common stable isotopes for this purpose are Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N).[1]

Isotopic LabelPosition of Label in this compoundMechanistic Question AddressedAnalytical TechniqueAdvantagesDisadvantages
¹³C Cyano Carbon (C≡N)Does the cyano carbon become the carboxylic acid carbon?Mass Spectrometry (MS), ¹³C NMRDirectly traces the carbon backbone.[7][8]Synthesis of ¹³C-labeled starting material can be complex and costly.[9][10]
¹⁵N Cyano Nitrogen (C≡N)Is the cyano nitrogen eliminated as ammonia/ammonium?Mass Spectrometry (MS), ¹⁵N NMRProvides clear evidence for the fate of the nitrogen atom.[11][12]¹⁵N has a low natural abundance, making labeled compounds essential for detection.[12]
²H (D) α-Carbon (CH-CN)Does the α-proton exchange with the solvent during the reaction?Mass Spectrometry (MS), ¹H/²H NMRCan reveal information about the acidity of the α-proton and potential side reactions.[6][13]H/D exchange can sometimes occur under non-reaction conditions, complicating interpretation.[1]
¹⁸O In Solvent (H₂¹⁸O)Is the oxygen in the final carboxylic acid derived from the solvent?Mass Spectrometry (MS)Directly probes the involvement of the solvent in the reaction.Requires the use of expensive ¹⁸O-labeled water.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable results. Below are example protocols for the synthesis of an isotopically labeled this compound and a subsequent hydrolysis experiment.

Protocol 1: Synthesis of this compound-¹³C

This protocol describes a potential route for the synthesis of this compound with a ¹³C label at the nitrile carbon, based on the Strecker synthesis.[1][2]

Materials:

  • Dibutylamine

  • Formaldehyde

  • Potassium ¹³C-cyanide (K¹³CN)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a well-ventilated fume hood, dissolve dibutylamine (1.0 eq) in diethyl ether in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add formaldehyde (1.0 eq, 37% aqueous solution) to the stirred solution. Stir for 30 minutes at 0°C.

  • In a separate flask, dissolve potassium ¹³C-cyanide (1.0 eq) in a minimal amount of water.

  • Slowly add the K¹³CN solution to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding dilute HCl until the aqueous layer is acidic (pH ~2).

  • Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound-¹³C.

  • Purify the product by vacuum distillation or column chromatography.

  • Confirm the structure and isotopic incorporation using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Hydrolysis of this compound-¹³C and Product Analysis

This protocol outlines the acid-catalyzed hydrolysis of the synthesized labeled compound.

Materials:

  • This compound-¹³C

  • 6 M Hydrochloric acid

  • Reflux condenser

  • Heating mantle

  • Standard laboratory glassware for reflux and workup

Procedure:

  • Place this compound-¹³C (1.0 eq) in a round-bottom flask.

  • Add 6 M HCl (excess) to the flask.

  • Attach a reflux condenser and heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture with a suitable base (e.g., NaOH) to pH ~7.

  • Extract the product, 2-(dibutylamino)acetic acid-¹³C, with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts, filter, and concentrate to obtain the crude product.

  • Purify the product, for example, by recrystallization.

  • Analyze the final product by mass spectrometry to confirm the retention of the ¹³C label in the carboxylic acid group and by ¹³C NMR to observe the chemical shift change from the nitrile carbon to the carboxylic acid carbon.

Visualizing Reaction Mechanisms and Workflows

Diagrams generated using Graphviz can provide clear visual representations of complex chemical processes and experimental designs.

Hydrolysis_Mechanism reactant This compound protonated_nitrile Protonated Nitrile Intermediate reactant->protonated_nitrile + H+ attacked_intermediate Water Adduct protonated_nitrile->attacked_intermediate + H2O amide_intermediate Amide Intermediate attacked_intermediate->amide_intermediate Tautomerization protonated_amide Protonated Amide amide_intermediate->protonated_amide + H+ tetrahedral_intermediate Tetrahedral Intermediate protonated_amide->tetrahedral_intermediate + H2O product 2-(Dibutylamino)acetic Acid tetrahedral_intermediate->product - NH4+ ammonia Ammonium tetrahedral_intermediate->ammonia

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of this compound.

Isotopic_Labeling_Workflow cluster_synthesis Synthesis of Labeled Reactant cluster_reaction Reaction and Analysis cluster_interpretation Data Interpretation start Choose Isotopic Label (¹³C, ¹⁵N, ²H) synthesis Synthesize Labeled This compound start->synthesis purification Purify and Characterize (NMR, MS) synthesis->purification reaction Perform Reaction (e.g., Hydrolysis) purification->reaction workup Isolate Products reaction->workup analysis Analyze Products (MS, NMR) workup->analysis interpretation Determine Isotope Position in Products analysis->interpretation conclusion Elucidate Reaction Mechanism interpretation->conclusion

Caption: Experimental workflow for an isotopic labeling study.

Logic_Diagram start Start with this compound-¹³C hydrolysis Perform Acid Hydrolysis start->hydrolysis ms_analysis Analyze Product by Mass Spectrometry hydrolysis->ms_analysis outcome1 Mass of Product Corresponds to ¹³C-labeled Carboxylic Acid ms_analysis->outcome1 Observed outcome2 Mass of Product Corresponds to Unlabeled Carboxylic Acid ms_analysis->outcome2 Not Observed conclusion1 Conclusion: Cyano carbon is retained and becomes the carboxylic acid carbon. outcome1->conclusion1 conclusion2 Conclusion: Cyano group is lost and replaced. Mechanism is not simple hydrolysis. outcome2->conclusion2

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling (Dibutylamino)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

(Dibutylamino)acetonitrile is a chemical compound that requires careful handling due to its potential hazards. As an aminonitrile, it may exhibit toxicity if ingested, inhaled, or absorbed through the skin.[1] Similar nitrile compounds are known to be flammable and can cause serious eye irritation.[2] Therefore, adherence to strict safety protocols is essential to minimize risk to researchers and laboratory personnel.

Quantitative Data for (N-Butylamino)acetonitrile

The following table summarizes available physical and chemical property data for the related compound, (N-Butylamino)acetonitrile, to provide an indication of its characteristics.

PropertyValueUnit
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Boiling Point85 (at 9 mmHg)°C
Density0.891g/mL at 25°C
Refractive Index1.434 (at 20°C)

Source: ChemicalBook[3]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against exposure to this compound. The following PPE is recommended:

  • Eye and Face Protection:

    • Wear tightly fitting chemical splash goggles that conform to ANSI Z87.1 standards.[4]

    • In situations with a high risk of splashing, a face shield should be worn in addition to goggles.[4]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves offer good protection against a variety of chemicals, including acids and bases, and are a suitable choice.[5][6] Always inspect gloves for any signs of degradation or punctures before use.[4] For prolonged or immersive contact, consider heavier-duty gloves and consult the manufacturer's chemical resistance guide.

    • Protective Clothing: A flame-retardant and antistatic laboratory coat should be worn and kept buttoned to protect against accidental skin contact.[2] Long pants and closed-toe, closed-heel shoes are also required.[4] For tasks with a higher risk of splashes, a chemically resistant apron or coveralls may be necessary.

  • Respiratory Protection:

    • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]

    • If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will ensure a safe operational workflow.

  • Preparation and Pre-Handling:

    • Risk Assessment: Before beginning any work, perform a thorough risk assessment for the planned experiment.

    • Fume Hood: Confirm that the chemical fume hood is functioning correctly.

    • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]

    • Gather Materials: Assemble all necessary equipment and reagents to minimize movement in and out of the handling area.

    • Inspect PPE: Don all required PPE, carefully inspecting each item for damage.[4]

  • Handling the Chemical:

    • Dispensing: Carefully dispense the required amount of this compound within the fume hood.

    • Avoid Inhalation and Contact: Keep the container opening away from your breathing zone and avoid direct contact with skin and eyes.[7]

    • Static Electricity: If the chemical is flammable, ground and bond containers and receiving equipment to prevent static discharge.[2] Use non-sparking tools.[2]

    • Container Sealing: Keep the container tightly sealed when not in use to prevent the release of vapors.[2]

  • Post-Handling and Cleanup:

    • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning materials.

    • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

    • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound, including excess reagent, contaminated consumables (e.g., pipette tips, wipes), and rinse solutions, in a designated and clearly labeled hazardous waste container.

    • The container must be made of a compatible material and have a secure, tight-fitting lid.

  • Storage of Waste:

    • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources.[2]

    • The storage area should have secondary containment to prevent the spread of material in case of a leak.

  • Disposal Procedure:

    • Dispose of the hazardous waste through your institution's designated hazardous waste management program or a licensed hazardous waste disposal contractor.

    • Do not pour this compound or any of its waste down the drain.

First Aid Measures

In the event of an exposure, immediate action is critical.

  • Inhalation: Move the affected person to fresh air immediately.[7] If they are having difficulty breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove any contaminated clothing.[7] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[7] Rinse the mouth with water. Seek immediate medical attention.[2]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

start Start: Prepare for Handling risk_assessment 1. Conduct Risk Assessment start->risk_assessment ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe fume_hood 3. Verify Fume Hood Operation ppe->fume_hood handling 4. Handle Chemical in Fume Hood fume_hood->handling cleanup 5. Decontaminate Work Area handling->cleanup waste_collection 6. Collect Contaminated Waste cleanup->waste_collection ppe_removal 7. Remove PPE Correctly waste_collection->ppe_removal disposal 8. Store and Dispose of Waste via Hazardous Waste Program ppe_removal->disposal end End: Procedure Complete disposal->end

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.